1-Adamantaneethylsulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLOGJHFNSMGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735085 | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-69-6 | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Adamantaneethylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 1-adamantaneethylsulfonamide, a molecule of interest in medicinal chemistry due to the unique physicochemical properties imparted by the adamantane moiety. The synthesis involves a two-stage process: the preparation of the key intermediate, 1-adamantaneethanamine, followed by its sulfonylation to yield the target compound. This document outlines the reaction mechanisms, experimental protocols, and relevant data.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 1-adamantaneacetic acid.
Step 1: Synthesis of 1-Adamantaneethanamine
This step involves the conversion of 1-adamantaneacetic acid to 1-adamantaneethanamine. A reliable method for this transformation is the conversion of the carboxylic acid to an amide, followed by reduction.
-
1a: Acid Chloride Formation: 1-Adamantaneacetic acid is first converted to its more reactive acid chloride derivative, 1-adamantaneacetyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).
-
1b: Amidation: The resulting 1-adamantaneacetyl chloride is then reacted with ammonia to form 1-adamantaneacetamide.
-
1c: Reduction: Finally, the amide is reduced to the corresponding amine, 1-adamantaneethanamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Step 2: Sulfonylation of 1-Adamantaneethanamine
The final step is the sulfonylation of 1-adamantaneethanamine with ethanesulfonyl chloride in the presence of a base to form the desired this compound.
Reaction Mechanisms
2.1. Mechanism of Amide Formation from Acid Chloride
The reaction of 1-adamantaneacetyl chloride with ammonia proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A second molecule of ammonia then deprotonates the nitrogen atom to yield the neutral amide and an ammonium chloride salt.
2.2. Mechanism of Sulfonamide Formation
The sulfonylation of 1-adamantaneethanamine with ethanesulfonyl chloride follows a nucleophilic substitution mechanism at the sulfur atom. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a protonated sulfonamide. A base, such as pyridine or triethylamine, is used to neutralize the generated hydrochloric acid and deprotonate the nitrogen, yielding the final this compound.
Experimental Protocols
3.1. Synthesis of 1-Adamantaneethanamine
This procedure is adapted from established methods for the conversion of carboxylic acids to amines.
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Ammonia (gas or concentrated aqueous solution)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 1-Adamantaneacetyl chloride: In a round-bottom flask, a mixture of 1-adamantaneacetic acid (e.g., 15 g) and thionyl chloride (e.g., 40 ml) is allowed to stand at room temperature for 16 hours. The excess thionyl chloride is then removed by evaporation under reduced pressure at 60°C to yield 1-adamantaneacetyl chloride as an oil.[1]
-
Preparation of 1-Adamantaneacetamide: The crude 1-adamantaneacetyl chloride is dissolved in anhydrous diethyl ether (e.g., 800 ml). Ammonia gas is then bubbled through the solution until saturation. Alternatively, a concentrated aqueous solution of ammonia can be added dropwise with vigorous stirring at 0°C. The resulting precipitate of 1-adamantaneacetamide is collected by filtration, washed with water, and dried.[1]
-
Reduction to 1-Adamantaneethanamine: To a suspension of lithium aluminum hydride (e.g., 3 g) in anhydrous tetrahydrofuran (e.g., 500 ml) at 0°C, a solution of 1-adamantaneacetamide (e.g., 12.8 g) in anhydrous THF is added dropwise. The mixture is then refluxed for 5 minutes. After cooling to 5°C, a saturated aqueous solution of sodium sulfate is added dropwise to quench the excess LiAlH₄. The resulting solids are filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield 2-(adamant-1-yl)ethylamine, which can be further purified by distillation.[1]
3.2. Synthesis of this compound
This is a general protocol for the sulfonylation of a primary amine.
Materials:
-
1-Adamantaneethanamine
-
Ethanesulfonyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-adamantaneethanamine (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add ethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Reactants and Products for the Synthesis of 1-Adamantaneethanamine
| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) |
| 1a | 1-Adamantaneacetic acid | Thionyl chloride (SOCl₂) | 1-Adamantaneacetyl chloride | 212.72 |
| 1b | 1-Adamantaneacetyl chloride | Ammonia (NH₃) | 1-Adamantaneacetamide | 193.28 |
| 1c | 1-Adamantaneacetamide | Lithium aluminum hydride (LiAlH₄) | 1-Adamantaneethanamine | 179.30 |
Table 2: Reaction Conditions and Expected Yields (Hypothetical)
| Reaction Step | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Acid Chloride Formation | Neat | Room Temperature | 16 | >90 |
| Amidation | Diethyl ether | 0 to Room Temperature | 2-4 | 80-90 |
| Amide Reduction | Tetrahydrofuran | Reflux | 0.5-1 | 70-85 |
| Sulfonylation | Dichloromethane | 0 to Room Temperature | 12-24 | 75-90 |
Note: Expected yields are estimates based on similar reactions and should be optimized experimentally.
Visualizations
References
An In-depth Technical Guide on the Physicochemical Properties of N-(adamantan-1-yl)benzenesulfonamide
Initial Note: Information regarding the specific compound "1-Adamantaneethylsulfonamide" is not available in the public domain. Therefore, this guide will focus on a closely related and well-characterized compound, N-(adamantan-1-yl)benzenesulfonamide , to provide a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this class of molecules for researchers, scientists, and drug development professionals.
Introduction
N-(adamantan-1-yl)benzenesulfonamide is a synthetic organic compound that incorporates a bulky, lipophilic adamantane cage structure linked to a benzenesulfonamide moiety. The adamantane group is a well-known pharmacophore that can enhance the metabolic stability and membrane permeability of drug candidates. The sulfonamide group is a key functional group in a wide range of therapeutic agents, known for its ability to interact with various biological targets. This technical guide provides a detailed summary of the known physicochemical properties, a representative synthesis protocol, and an exploration of the potential biological activities of N-(adamantan-1-yl)benzenesulfonamide and related compounds.
Physicochemical Properties
The physicochemical properties of N-(adamantan-1-yl)benzenesulfonamide are crucial for understanding its behavior in biological systems. The available data, including computed and experimental values, are summarized below.
Table 1: General Physicochemical Properties of N-(adamantan-1-yl)benzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₂S | PubChem[1] |
| Molecular Weight | 291.4 g/mol | PubChem[1] |
| IUPAC Name | N-(1-adamantyl)benzenesulfonamide | PubChem[1] |
| XLogP3-AA (Computed) | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Table 2: Crystallographic Data for N-(adamantan-1-yl)benzenesulfonamide
| Parameter | Value | Source |
| Crystal System | Orthorhombic | Perlovich et al., 2015 |
| Space Group | Pca2₁ | Perlovich et al., 2015 |
| Unit Cell Dimensions | a = 11.977 Å, b = 10.516 Å, c = 11.290 Å | Perlovich et al., 2015 |
| Volume | 1421.9 ų | Perlovich et al., 2015 |
Table 3: Thermodynamic Properties of N-(adamantan-1-yl)benzenesulfonamide
| Property | Value | Source |
| Melting Point | 436.5 ± 0.5 K (163.35 °C) | Perlovich et al., 2016[2] |
| Enthalpy of Fusion (ΔHfus) | 27.9 ± 1.1 kJ/mol | Perlovich et al., 2016[2] |
| Entropy of Fusion (ΔSfus) | 63.9 ± 2.5 J/mol·K | Perlovich et al., 2016[2] |
| Sublimation Enthalpy (ΔHsub) | 140.2 ± 1.8 kJ/mol | Perlovich et al., 2016[2] |
Experimental Protocols
Synthesis of N-(adamantan-1-yl)benzenesulfonamide
A representative synthesis for N-(adamantan-1-yl)benzenesulfonamide involves the reaction of 1-aminoadamantane with benzenesulfonyl chloride in the presence of a base. A general procedure is outlined below, based on common synthetic methods for sulfonamides.
Materials:
-
1-Aminoadamantane hydrochloride
-
Benzenesulfonyl chloride
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1-aminoadamantane hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-(adamantan-1-yl)benzenesulfonamide.
Characterization Methods
The synthesized N-(adamantan-1-yl)benzenesulfonamide can be characterized using various analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-H and S=O stretches of the sulfonamide group.
-
X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.[3]
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the melting point and enthalpy of fusion of the compound.[2]
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(adamantan-1-yl)benzenesulfonamide.
Characterization Logic
The following diagram outlines the logical flow for the characterization of the synthesized compound.
Potential Biological Signaling Pathway
While the specific biological activity of N-(adamantan-1-yl)benzenesulfonamide is not well-documented, related adamantane sulfonamides have been investigated as inhibitors of the Nav1.8 sodium channel, which is a key target in pain signaling.[4][5] The following diagram illustrates a simplified representation of the Nav1.8 signaling pathway in nociceptive neurons and the potential point of inhibition by an adamantane sulfonamide.
Conclusion
N-(adamantan-1-yl)benzenesulfonamide is a well-characterized compound with defined physicochemical, crystallographic, and thermodynamic properties. Its synthesis is achievable through standard organic chemistry methods. While its specific biological activity requires further investigation, the structural motifs present in the molecule suggest potential for biological activity, possibly as an ion channel modulator, drawing parallels to other adamantane-containing compounds. This guide provides a foundational understanding of this molecule for researchers interested in the development of novel therapeutics incorporating the adamantane scaffold.
References
- 1. N-(adamantan-1-yl)benzenesulfonamide | C16H21NO2S | CID 3615442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Identification of N-(((1S,3R,5S)-adamantan-1-yl)methyl)-3-((4-chlorophenyl)sulfonyl)benzenesulfonamide as novel Nav1.8 inhibitor with analgesic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of Novel Adamantane Sulfonamides: A Technical Guide
Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the pharmacokinetic properties of drug candidates.[1] When incorporated into sulfonamide derivatives, this moiety gives rise to compounds with a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3][4] The precise structural confirmation of these novel molecules is paramount for establishing structure-activity relationships and ensuring desired therapeutic effects. This guide provides an in-depth overview of the primary spectroscopic techniques used for the characterization of novel adamantane sulfonamides, complete with representative data, detailed experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.
Core Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of a novel compound's structure relies on the synergistic use of several analytical methods. For adamantane sulfonamides, the most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most potent tool for determining the detailed molecular structure of adamantane compounds in solution.[5] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in a molecule. The characteristic cage-like structure of adamantane gives rise to distinct signals, which become more complex and informative upon substitution with a sulfonamide group.[5] Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) reveal the connectivity between neighboring protons.
-
¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the adamantane and sulfonamide moieties produces a distinct signal, allowing for a complete carbon framework assignment.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[5] For adamantane sulfonamides, IR is crucial for confirming the presence of the key sulfonamide group (SO₂-NH) through its characteristic stretching vibrations.[6][7] It also identifies the aliphatic C-H stretches of the adamantane cage and any aromatic C-H or C=C bonds from the sulfonyl group's aryl substituent.[8]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.[9] Upon ionization, adamantane derivatives can undergo characteristic fragmentation, and analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the core structure and the nature of its substituents.[9][10]
Data Presentation and Interpretation
To illustrate the application of these techniques, this section presents representative spectroscopic data for a hypothetical novel compound: N-(adamantan-1-yl)-4-methylbenzenesulfonamide .
Table 1: Representative ¹H NMR Spectroscopic Data
(Solvent: DMSO-d₆, Frequency: 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.15 | s | 1H | SO₂NH |
| 7.65 | d, J=8.1 Hz | 2H | Ar-H (ortho to SO₂) |
| 7.30 | d, J=8.1 Hz | 2H | Ar-H (ortho to CH₃) |
| 2.40 | s | 3H | Ar-CH₃ |
| 2.05 | br s | 3H | Adamantane-CH (bridgehead) |
| 1.80 | br s | 6H | Adamantane-CH₂ (adjacent to C-NH) |
| 1.65 | br s | 6H | Adamantane-CH₂ (distal) |
Data synthesized from typical values found in literature.[2][11]
Table 2: Representative ¹³C NMR Spectroscopic Data
(Solvent: DMSO-d₆, Frequency: 150 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 143.0 | Ar-C (para to SO₂) |
| 138.5 | Ar-C (ipso to SO₂) |
| 129.5 | Ar-CH (ortho to CH₃) |
| 126.8 | Ar-CH (ortho to SO₂) |
| 53.5 | Adamantane-C -NH |
| 41.5 | Adamantane-CH₂ |
| 36.0 | Adamantane-CH₂ |
| 29.5 | Adamantane-CH (bridgehead) |
| 21.0 | Ar-CH₃ |
Data synthesized from typical values found in literature.[2][12]
Table 3: Key Infrared (IR) Absorption Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3250 | N-H Stretch | Sulfonamide (SO₂-NH ) |
| 2920 - 2850 | C-H Stretch (asymmetric & symmetric) | Adamantane C-H |
| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (S=O ) |
| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide (S=O ) |
| 940 - 900 | S-N Stretch | Sulfonamide (S-N ) |
Data synthesized from typical values found in literature.[6][7]
Table 4: Representative Mass Spectrometry (MS) Fragmentation Data
(Ionization Mode: Electron Ionization - EI)
| m/z Value | Proposed Fragment Ion |
| 335 | [M]⁺ (Molecular Ion) |
| 180 | [M - C₇H₇SO₂]⁺ (Adamantyl amine cation) |
| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation, loss of H from cage) |
| 91 | [C₇H₇]⁺ (Tropylium cation) |
Data synthesized from typical fragmentation patterns.[9]
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.
General Synthesis and Characterization Workflow
The overall process from synthesis to characterization follows a logical progression to ensure the final compound is pure and its structure is confirmed.
Caption: General experimental workflow for the synthesis and characterization of adamantane sulfonamides.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified adamantane sulfonamide derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure good signal resolution.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
-
Background Scan: Perform a background scan of the empty sample compartment (or pure KBr pellet) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (e.g., N-H, S=O, C-H) to confirm their presence.[6]
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Select an appropriate ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.
-
Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural evidence that supports the proposed structure.[9]
Logical Workflow for Structure Elucidation
The data from each spectroscopic technique provides a different piece of the structural puzzle. The combined, consistent results from all analyses lead to an unambiguous structure confirmation.
Caption: Logical workflow demonstrating how different spectroscopic techniques converge to confirm a proposed molecular structure.
Conclusion
The structural characterization of novel adamantane sulfonamides is a multi-faceted process that relies on the rigorous application and interpretation of modern spectroscopic techniques. A combined analytical approach, using ¹H NMR, ¹³C NMR, IR, and MS, provides complementary information that, when taken together, allows for the confident and unambiguous elucidation of the molecular structure. The standardized protocols and logical workflows presented in this guide offer a robust framework for researchers in the field of drug discovery and development to effectively characterize these promising chemical entities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Rotationally resolved infrared spectroscopy of adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1-Adamantaneethylsulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-Adamantaneethylsulfonamide, a molecule of interest in pharmaceutical research due to its unique adamantane moiety. The rigid, lipophilic adamantane cage combined with the polar sulfonamide group imparts specific physicochemical properties that influence its behavior in various solvents. Understanding the solubility of this compound is critical for its development, including formulation, purification, and in vitro/in vivo testing.
Core Physicochemical Characteristics
Adamantane and its derivatives are known for their high lipophilicity and crystalline nature, which generally leads to poor solubility in aqueous solutions but good solubility in nonpolar organic solvents.[1][2] The introduction of a sulfonamide group, however, adds a polar character to the molecule, potentially influencing its solubility in more polar organic solvents. The overall solubility of this compound is therefore a balance between the nonpolar adamantane core and the polar ethylsulfonamide side chain.
Quantitative Solubility Data
A comprehensive search of the scientific literature did not yield specific quantitative solubility data for this compound. However, a study by Perlovich et al. (2016) investigated the solubility of eight other adamantane derivatives of sulfonamides in biologically relevant solvents.[3][4] While the exact structures of all eight compounds are not detailed in the available abstract, this study provides the most relevant available data for structurally similar compounds. The solubility of these adamantane sulfonamide derivatives was determined in a buffer solution (pH 7.4), 1-octanol, and 1-hexane.[3][4]
For the purpose of this guide, a template table for the solubility of this compound is provided below. Researchers are encouraged to populate this table with experimental data as it becomes available.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |
| e.g., Methanol | 25 | e.g., Shake-Flask | |||
| e.g., Ethanol | 25 | ||||
| e.g., Acetone | 25 | ||||
| e.g., Dichloromethane | 25 | ||||
| e.g., Toluene | 25 | ||||
| e.g., n-Hexane | 25 | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||||
| e.g., N,N-Dimethylformamide (DMF) | 25 |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed methodology for determining the solubility of this compound in various organic solvents, based on the isothermal saturation (shake-flask) method, a widely accepted technique for solubility measurement.[3][4]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid, purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer or temperature probe
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (e.g., 1.5 mL or 2 mL)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume or weight of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 1-2 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
-
Data Reporting:
-
Report the average solubility value from at least three replicate experiments, along with the standard deviation.
-
Specify the solvent, temperature, and analytical method used.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a research compound like this compound.
Caption: A workflow for determining the solubility of a research compound.
Signaling Pathway and Experimental Workflow Visualization
As this compound's specific biological targets and signaling pathways are not well-defined in the public domain, a hypothetical experimental workflow for screening its effect on a generic signaling pathway is presented below.
Caption: An experimental workflow for assessing signaling pathway modulation.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
In Silico Prediction of 1-Adamantaneethylsulfonamide Bioactivity: A Technical Guide
Introduction
1-Adamantaneethylsulfonamide is a molecule of significant interest in medicinal chemistry, combining the rigid, lipophilic adamantane cage with a versatile sulfonamide group. This unique structural amalgamation suggests a potential for diverse biological activities. The adamantane moiety is known to enhance the pharmacological profiles of compounds, often improving their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Sulfonamides are a well-established class of pharmacophores present in numerous antibacterial, and anticancer agents.[3] This guide provides a comprehensive overview of the in silico methodologies that can be employed to predict the bioactivity of this compound, alongside representative experimental protocols for validation.
Predicted Bioactivities and Rationale
Based on the constituent functional groups, this compound is predicted to exhibit a range of biological activities. The adamantane core is associated with antiviral, anticancer, and antimicrobial properties.[1][4] The sulfonamide group is a key feature in drugs targeting carbonic anhydrases, dihydrofolate synthase (in microorganisms), and other enzymes, leading to diuretic, hypoglycemic, and antimicrobial effects. The combination of these two moieties in this compound suggests a synergistic or novel pharmacological profile.
In Silico Prediction Workflow
The computational prediction of bioactivity for a novel compound like this compound follows a structured workflow designed to screen for potential biological targets and predict efficacy.[5][6]
Caption: A generalized workflow for in silico bioactivity prediction and experimental validation.
Methodologies
1. Compound Preparation: The initial step involves generating a high-quality 3D structure of this compound. This can be achieved using chemical drawing software and subsequent energy minimization using force fields like MMFF94 or AM1 to obtain a stable conformation.
2. Target Identification and Virtual Screening: Potential protein targets for this compound can be identified through ligand-based and structure-based virtual screening.
-
Ligand-Based Screening: This involves comparing the structure of this compound to databases of known active molecules. Similarity searching and pharmacophore modeling are common techniques.
-
Structure-Based Screening: If a crystal structure of a potential target protein is available, molecular docking can be used to predict the binding affinity of this compound to its active site.[7]
3. Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7] This technique provides insights into the binding mode and affinity, which are crucial for predicting bioactivity. The docking score, typically in kcal/mol, indicates the strength of the interaction.[8]
4. Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities.[9][10] For this compound, a QSAR model could be developed using a dataset of structurally similar adamantane or sulfonamide derivatives with known bioactivities to predict its activity.[11][12]
5. ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential to assess the drug-likeness of a compound.[13] Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of adamantane sulfonamide derivatives.
Synthesis of Adamantane Sulfonamide Derivatives
A general method for synthesizing adamantane sulfonamides involves the reaction of an adamantane-containing amine with a sulfonyl chloride in the presence of a base.
Protocol:
-
Dissolve the adamantane amine derivative in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired sulfonyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product using column chromatography or recrystallization.
In Vitro Bioactivity Assays
1. Antimicrobial Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][14]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[15][16]
-
Include positive (antibiotic) and negative (no compound) controls.
-
Incubate the plates at the appropriate temperature and time for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[15]
2. Antiproliferative Activity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[17]
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[17]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
Data Presentation
The quantitative data from in silico predictions and experimental assays should be summarized in clear and structured tables for easy comparison.
Table 1: Predicted Bioactivities and Docking Scores for this compound against Various Targets
| Target Protein | Predicted Bioactivity | Docking Score (kcal/mol) |
| Carbonic Anhydrase II | Diuretic | -8.5 |
| Dihydropteroate Synthase | Antibacterial | -7.9 |
| Influenza M2 Protein | Antiviral | -9.2 |
| Epidermal Growth Factor Receptor | Anticancer | -8.1 |
Table 2: In Vitro Antimicrobial Activity of Adamantane Sulfonamide Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | 16 | 32 |
| Adamantane-sulfonamide Analog A | 8 | 16 |
| Adamantane-sulfonamide Analog B | 32 | >64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Table 3: In Vitro Antiproliferative Activity of Adamantane Sulfonamide Derivatives
| Compound | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 |
| This compound | 12.5 | 25.1 |
| Adamantane-sulfonamide Analog C | 5.8 | 10.2 |
| Adamantane-sulfonamide Analog D | 28.3 | 45.6 |
| Doxorubicin (Control) | 0.5 | 0.8 |
Signaling Pathway Visualization
Should this compound be predicted to act on a specific signaling pathway, for instance, the EGFR pathway in cancer, a diagram can be generated to visualize its potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity [mdpi.com]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular docking, molecular dynamics simulation, and ADMET analysis of levamisole derivatives against the SARS-CoV-2 main protease (MPro) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N'-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Potential Therapeutic Targets for Adamantane-Based Sulfonamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key therapeutic targets of adamantane-based sulfonamides, a class of compounds demonstrating significant potential in medicinal chemistry. The unique structural characteristics of the adamantane cage, combined with the versatile sulfonamide functional group, have led to the development of potent and selective modulators of several key enzymes and receptors implicated in a range of pathologies. This document details the primary targets, summarizes quantitative efficacy data, provides experimental protocols for target validation, and visualizes the associated signaling pathways.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and the brain.[1][2] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. Adamantane-based sulfonamides have emerged as potent and selective inhibitors of 11β-HSD1, offering a promising therapeutic strategy to mitigate glucocorticoid excess.[1][3] The bulky, lipophilic adamantane moiety is thought to confer high affinity and selectivity for the active site of the enzyme.[4]
Quantitative Data: 11β-HSD1 Inhibition
The following table summarizes the inhibitory activity of selected adamantane-based sulfonamides against 11β-HSD1.
| Compound ID/Reference | Adamantane Scaffold | Sulfonamide Linkage | Target Species | IC50 (nM) | Ki (nM) | Selectivity vs. 11β-HSD2 |
| Compound 7j [5] | α-sulfonamido-N-adamantanecarboxamide | Phenylsulfonamido-propanamido | Human | 8 | - | High |
| Compound 7a [6] | α-sulfonamido-N-adamantanecarboxamide | Unsubstituted phenyl sulfonamide | Human | 89 | - | Moderate |
| Compound 7a [6] | α-sulfonamido-N-adamantanecarboxamide | Unsubstituted phenyl sulfonamide | Mouse | 159 | - | Moderate |
| Adamantane Sulfone/Sulfonamide Series [3] | Adamantane | Sulfone and Sulfonamide | Human/Mouse | Potent (specific values not tabled in source) | - | High |
| Adamantyl Carboxamide Series [7] | Adamantyl | Carboxamide | Human | 100-300 | - | High |
| Adamantyl Acetamide Series [7] | Adamantyl | Acetamide | Human | 100-300 | - | High |
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of adamantane-based sulfonamides on 11β-HSD1.
1. Cell Culture and Transfection:
- Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Transfect the cells with a plasmid encoding human 11β-HSD1 using a suitable transfection reagent according to the manufacturer's instructions.
- Select and expand a stable cell line overexpressing 11β-HSD1.
2. Inhibition Assay:
- Seed the stably transfected HEK-293 cells into 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the adamantane-based sulfonamide test compounds in assay buffer (e.g., serum-free DMEM).
- Remove the culture medium from the cells and add the test compound dilutions.
- Add the substrate, cortisone (e.g., 100 nM), to each well to initiate the enzymatic reaction.
- Incubate the plate at 37°C for a defined period (e.g., 4 hours).
3. Cortisol Quantification:
- Following incubation, collect the supernatant from each well.
- Quantify the concentration of cortisol produced using a commercially available cortisol ELISA kit or by LC-MS/MS.
4. Data Analysis:
- Calculate the percentage of 11β-HSD1 inhibition for each concentration of the test compound relative to a vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: 11β-HSD1-Mediated Glucocorticoid Activation
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor, leading to the regulation of gene transcription. Adamantane-based sulfonamides inhibit this conversion.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[8] Several CA isoforms are implicated in pathological conditions such as glaucoma, epilepsy, and cancer, making them attractive drug targets.[9] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of an adamantane moiety can enhance their inhibitory potency and isoform selectivity.[10]
Quantitative Data: Carbonic Anhydrase Inhibition
The following table presents the inhibition constants (Ki) of representative adamantane-based sulfonamides against various human carbonic anhydrase isoforms.
| Compound ID/Reference | Adamantane Scaffold | Sulfonamide Moiety | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Compound 4c [6] | Pyrazole-based | Benzenesulfonamide | 728.3 | 25.3 | 8.5 | 10.7 |
| Compound 5b [6] | Pyrazole-based | Benzenesulfonamide | >10000 | 12.5 | 15.3 | 11.2 |
| Compound 15 [6] | Indene-fused pyrazole | Benzenesulfonamide | 725.6 | 3.3 | 6.1 | 80.5 |
| Adamantyl-modified sulfonamides [10] | Adamantyl-carboxylic acid/acetic acid | Aromatic/heterocyclic sulfonamides | Good potency (specific values not tabled in source) | Good potency (specific values not tabled in source) | - | - |
| General Sulfonamides [11] | - | Various | - | 0.7 - 17,000 | - | - |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO2.
1. Reagents and Buffers:
- Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).
- An appropriate buffer (e.g., 10 mM HEPES, pH 7.5).
- CO2-saturated water.
- pH indicator (e.g., 4-nitrophenol).
- Adamantane-based sulfonamide test compounds dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- The assay is performed using a stopped-flow spectrophotometer.
- One syringe of the instrument is loaded with the enzyme solution in buffer containing the pH indicator.
- The other syringe is loaded with the CO2-saturated water.
- The reaction is initiated by rapidly mixing the contents of the two syringes.
- The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
3. Inhibition Measurement:
- To determine the inhibitory activity of the test compounds, they are pre-incubated with the enzyme solution before mixing with the CO2 substrate.
- The initial rates of the enzymatic reaction are measured at different inhibitor concentrations.
4. Data Analysis:
- The Ki values are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation
Caption: Carbonic anhydrase catalyzes the reversible hydration of CO2 to carbonic acid, which dissociates into bicarbonate and a proton, thus regulating pH. Adamantane-based sulfonamides inhibit this enzymatic activity.
Other Potential Therapeutic Targets
While research is most mature for 11β-HSD1 and Carbonic Anhydrases, preliminary evidence suggests that adamantane-based sulfonamides may also target other proteins with therapeutic relevance.
Discoidin Domain Receptor 1 (DDR1) and RET Tyrosine Kinase
In silico investigations have suggested that adamantane-based sulfonamides may target DDR1 or RET proteins, both of which are receptor tyrosine kinases implicated in cancer progression.[3] DDR1 is involved in cell adhesion, proliferation, and migration, while RET mutations are associated with various types of cancer.[4] Further experimental validation is required to confirm these interactions and elucidate the mechanism of action.
Sirtuins
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, DNA repair, and inflammation. While no direct studies have definitively linked adamantane-based sulfonamides to sirtuin modulation, the structural features of these compounds make them plausible candidates for interaction with the sirtuin active site. Given the therapeutic interest in sirtuin modulators for age-related diseases and cancer, this remains an area for future investigation.
Conclusion
Adamantane-based sulfonamides represent a promising class of molecules with the potential to modulate multiple therapeutic targets. The well-established inhibitory activity against 11β-HSD1 and carbonic anhydrases provides a strong foundation for their development in the context of metabolic diseases, glaucoma, and certain cancers. Emerging evidence suggesting interactions with other targets like DDR1, RET, and sirtuins opens up new avenues for research and drug discovery. The unique physicochemical properties conferred by the adamantane scaffold, coupled with the proven pharmacophoric features of the sulfonamide group, make this a versatile platform for the design of novel therapeutics. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Adamantane Derivatives in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique tricyclic cage-like structure of adamantane has cemented its status as a privileged scaffold in medicinal chemistry. Its inherent lipophilicity, rigidity, and metabolic stability offer a versatile platform for the design of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of adamantane derivatives in early-stage drug discovery, complete with experimental protocols and quantitative data to facilitate further research and development.
Synthesis of Adamantane Derivatives
The functionalization of the adamantane core is a cornerstone of its application in drug discovery. Key synthetic transformations often begin with commercially available precursors like adamantane, adamantanone, or 1-adamantanol.
Synthesis of Aminoadamantanes
Aminoadamantanes are crucial intermediates for a vast array of derivatives. The Ritter reaction is a classic and efficient method for their synthesis.
Experimental Protocol: Synthesis of 1-Aminoadamantane Hydrochloride via Ritter-Type Reaction
This protocol describes a two-step, one-pot synthesis from 1-bromoadamantane.
-
Step 1: Formation of N-(1-adamantyl)formamide.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane in an excess of formamide.
-
Heat the reaction mixture to approximately 140°C and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the N-(1-adamantyl)formamide.
-
Filter the solid, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system like methanol-water.
-
-
Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride.
-
Suspend the crude N-(1-adamantyl)formamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux and maintain for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath to precipitate 1-aminoadamantane hydrochloride.
-
Filter the solid, wash with a small amount of cold water, and then with a cold organic solvent like acetone to facilitate drying.
-
Dry the product under vacuum to obtain 1-aminoadamantane hydrochloride.
-
Functionalization of Adamantanone
Adamantanone serves as a versatile precursor for introducing substituents at the 2-position of the adamantane cage.
Experimental Protocol: Wittig Reaction with Adamantanone
This protocol outlines the synthesis of an adamantylidene derivative.
-
Step 1: Preparation of the Ylide.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).
-
Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
-
Step 2: Reaction with Adamantanone.
-
Dissolve adamantanone in anhydrous THF in a separate flask.
-
Cool the ylide solution back to 0°C and slowly add the solution of adamantanone dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired adamantylidene derivative.
-
Therapeutic Applications and Mechanisms of Action
Adamantane derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.
Antiviral Activity
The antiviral properties of adamantane derivatives, particularly against the influenza A virus, are well-documented. Amantadine and rimantadine were among the first antiviral drugs approved for clinical use.
Mechanism of Action: Inhibition of the Influenza A M2 Proton Channel
Amantadine and its analogues function by blocking the M2 ion channel of the influenza A virus. This channel is crucial for the influx of protons into the virion upon entry into the host cell's endosome. The resulting acidification is a prerequisite for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm, a critical step in viral replication. By obstructing this channel, adamantane derivatives prevent viral uncoating and effectively halt the replication cycle.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to quantify the antiviral efficacy of a compound.
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates and incubate until confluent.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with a known titer of influenza A virus for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the adamantane derivative. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, allowing for the formation of plaques (zones of cell death caused by viral replication).
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet. The plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Quantitative Data: Antiviral Activity of Adamantane Derivatives
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | > 8 | |
| Rimantadine | Influenza A/H3N2 | MDCK | > 10 | |
| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | > 13.3 | |
| Enol ester 10 (R-isomer) | A/California/7/2009(H1N1)pdm09 (Rimantadine-resistant) | MDCK | 8.1 | |
| Enol ester 10 (S-isomer) | A/California/7/2009(H1N1)pdm09 (Rimantadine-resistant) | MDCK | 13.7 | |
| Compound 3p | A/HK/68 (H3N2) (Wild-type) | MDCK | 0.92 | |
| Compound 3p | A/WSN/33 (H1N1) (Adamantane-resistant) | MDCK | 0.55 |
Signaling Pathway and Experimental Workflow Diagrams
Biological Screening of Newly Synthesized Sulfonamide Schiff Bases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide Schiff bases are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds are characterized by the presence of a sulfonamide group (-SO₂NH₂) and an azomethine or imine group (-C=N-). The unique structural features of sulfonamide Schiff bases allow them to interact with various biological targets, leading to a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the biological screening of newly synthesized sulfonamide Schiff bases, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of newly synthesized sulfonamide Schiff bases is a primary area of investigation. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's effectiveness against a particular microorganism.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Sulfonamide-Vanillin Schiff Bases | Staphylococcus aureus | Not specified | [1] |
| Escherichia coli | Not specified | [1] | |
| Candida albicans | Not specified | [1] | |
| Halogenated Sulfonamide Schiff Bases | Bacillus subtilis | - | Not specified |
| Escherichia coli | - | Not specified | |
| Aspergillus fumigatus | - | Not specified |
Note: The specific MIC values were not provided in the search results, but the studies indicated significant antimicrobial activity. Further investigation of the cited literature is recommended for detailed quantitative data.
Anticancer Activity
The cytotoxic effects of sulfonamide Schiff bases against various cancer cell lines are evaluated to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-based Schiff bases (Compounds 7-12) | A549 (Human Lung Cancer) | 6.032 - 9.533 | [2] |
| HepG2 (Human Liver Cancer) | 5.244 - 9.629 | [2] | |
| Sulfonamide-tethered Schiff bases (6a-l) | MCF-7 (Human Breast Cancer) | 0.09 - 6.11 | [3] |
| HepG2 (Human Liver Cancer) | 0.09 - 6.11 | [3] | |
| N-ethyl toluene-4-sulfonamide (8a) | HeLa (Human Cervical Cancer) | 10.9 ± 1.01 | [4][5] |
| MDA-MB-231 (Human Breast Cancer) | 19.22 ± 1.67 | [4][5] | |
| MCF-7 (Human Breast Cancer) | 12.21 ± 0.93 | [4][5] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Human Cervical Cancer) | 7.2 ± 1.12 | [4][5] |
| MDA-MB-231 (Human Breast Cancer) | 4.62 ± 0.13 | [4][5] | |
| MCF-7 (Human Breast Cancer) | 7.13 ± 0.13 | [4][5] |
Enzyme Inhibition Activity
Sulfonamide Schiff bases are known to inhibit various enzymes, including carbonic anhydrases (CAs), which are involved in several physiological and pathological processes. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Compound/Derivative | Enzyme | Ki (nM) | Reference |
| Quinazoline-based Sulfonamide Schiff bases | hCA I | 52.8 - 991.7 | [6] |
| hCA II | 10.8 - 52.6 | [6] | |
| hCA IX | 10.5 - 99.6 | [6] | |
| hCA XII | 5.4 - 25.5 | [6] | |
| Sulfonamide-tethered Schiff bases | VEGFR-2 | 23.1 - 40.1 (IC50) | [7] |
Experimental Protocols
General Synthesis of Sulfonamide Schiff Bases
A common method for the synthesis of sulfonamide Schiff bases involves the condensation reaction between a sulfonamide containing a primary amino group and an appropriate aldehyde or ketone.[1][8][9]
Procedure:
-
Dissolve equimolar amounts of the sulfonamide and the aldehyde/ketone in a suitable solvent, such as ethanol or methanol.
-
The reaction mixture can be refluxed for several hours.[1] Alternatively, microwave irradiation for a few minutes can be employed for a more rapid and efficient synthesis.[8]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is collected by filtration.
-
The crude product is then washed with the solvent and can be further purified by recrystallization.
Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of new compounds.[10][11]
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial or fungal cultures
-
Test compound solutions at known concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a uniform lawn of the test microorganism on the surface of the agar plate by spreading a standardized inoculum.
-
Aseptically create wells in the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Anticancer Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13][14][15]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
Test compound solutions at various concentrations
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
The absorbance is directly proportional to the number of viable cells. The percentage of cell viability can be calculated, and the IC50 value can be determined.
DNA Cleavage Studies
DNA cleavage studies are performed to investigate the ability of the synthesized compounds to interact with and cleave DNA, which is a potential mechanism of anticancer activity.
Materials:
-
Plasmid DNA (e.g., pUC18 or pBR322) or Calf Thymus DNA (CT-DNA)
-
Test compound solutions
-
Tris-HCl buffer
-
Agarose
-
Ethidium bromide or other DNA staining agent
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing the plasmid DNA, the test compound at a specific concentration, and a buffer solution.
-
Incubate the reaction mixtures at 37°C for a defined period.
-
After incubation, add a loading dye to each reaction mixture.
-
Load the samples onto an agarose gel.
-
Perform gel electrophoresis to separate the different forms of DNA (supercoiled, nicked circular, and linear).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
The cleavage of supercoiled DNA (Form I) into nicked (Form II) and/or linear (Form III) forms indicates the DNA cleavage activity of the compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis and biological screening of sulfonamide Schiff bases.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by sulfonamide Schiff bases.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways, potential targets for sulfonamide Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. hereditybio.in [hereditybio.in]
- 8. ejst.samipubco.com [ejst.samipubco.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistnotes.com [chemistnotes.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. atcc.org [atcc.org]
Methodological & Application
Synthesis of 1-Adamantaneethylsulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Adamantaneethylsulfonamide, a novel adamantane derivative with potential applications in medicinal chemistry and drug discovery. Due to the absence of a direct literature precedent for this specific compound, a multi-step synthetic route has been devised based on established chemical transformations. The protocol starts from the commercially available 1-Adamantaneethanol.
Quantitative Data Summary
The following table summarizes the key intermediates and the final product of the proposed synthetic route, along with their molecular properties. Expected yields and purity are theoretical estimations based on analogous reactions and should be optimized as needed.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Purity |
| 1-Adamantaneethanol | 1 | C₁₂H₂₀O | 180.29 | N/A (Starting Material) | >98% |
| 1-(2-Bromoethyl)adamantane | 2 | C₁₂H₁₉Br | 243.18 | 85-95% | >95% |
| S-(2-(Adamantan-1-yl)ethyl) isothiouronium bromide | 3 | C₁₃H₂₃BrN₂S | 335.31 | 90-98% | >95% |
| 1-Adamantaneethanesulfonyl chloride | 4 | C₁₂H₁₉ClO₂S | 278.79 | 70-85% | >90% |
| This compound | 5 | C₁₂H₂₁NO₂S | 259.37 | 80-95% | >98% |
Experimental Protocols
This synthesis is divided into four main parts, detailing the preparation of key intermediates leading to the final product.
Part 1: Synthesis of 1-(2-Bromoethyl)adamantane (2)
This procedure describes the conversion of 1-Adamantaneethanol to its corresponding bromide, a key intermediate for introducing the sulfur functionality.
Materials:
-
1-Adamantaneethanol (1 )
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Adamantaneethanol (1 ) (1.0 eq) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(2-Bromoethyl)adamantane (2 ).
-
The product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of S-(2-(Adamantan-1-yl)ethyl) isothiouronium bromide (3)
This part details the formation of the isothiouronium salt, a precursor to the sulfonyl chloride.
Materials:
-
1-(2-Bromoethyl)adamantane (2 )
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-(2-Bromoethyl)adamantane (2 ) (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The isothiouronium salt (3 ) will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Part 3: Synthesis of 1-Adamantaneethanesulfonyl chloride (4)
This procedure describes the oxidative chlorination of the isothiouronium salt to the corresponding sulfonyl chloride.
Materials:
-
S-(2-(Adamantan-1-yl)ethyl) isothiouronium bromide (3 )
-
Chlorine gas or N-chlorosuccinimide (NCS)
-
Aqueous hydrochloric acid (HCl)
-
Dichloromethane (DCM) or chloroform (CHCl₃)
Procedure:
-
Suspend the S-(2-(Adamantan-1-yl)ethyl) isothiouronium bromide (3 ) (1.0 eq) in a mixture of DCM (or CHCl₃) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Bubble chlorine gas through the stirred suspension or add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature below 10 °C.
-
Continue the addition until the reaction is complete (indicated by a persistent yellow-green color or by TLC analysis).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with cold water and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and carefully remove the solvent under reduced pressure at a low temperature to avoid decomposition of the sulfonyl chloride. The crude 1-Adamantaneethanesulfonyl chloride (4 ) is obtained and should be used immediately in the next step.
Part 4: Synthesis of this compound (5)
This final part describes the amination of the sulfonyl chloride to yield the target compound.
Materials:
-
1-Adamantaneethanesulfonyl chloride (4 )
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM) or diethyl ether
Procedure:
-
Dissolve the crude 1-Adamantaneethanesulfonyl chloride (4 ) (1.0 eq) in DCM or diethyl ether and cool to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
A white precipitate of the sulfonamide will form.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Add water to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound (5 ).
-
The product can be purified by recrystallization or column chromatography.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Application Notes and Protocols for the Purification of Adamantane Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of adamantane derivatives using column chromatography. The rigid, three-dimensional structure of the adamantane cage imparts unique physicochemical properties to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science. Effective purification of these compounds is crucial for their intended applications. These guidelines are based on established chromatographic principles and specific examples from the literature to ensure successful isolation of high-purity adamantane derivatives.
Introduction to Chromatographic Purification of Adamantane Derivatives
Column chromatography is a widely used and effective technique for the separation and purification of adamantane derivatives from reaction mixtures, byproducts, and unreacted starting materials.[1][2] The principle of separation relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[3][4] The choice of stationary and mobile phases is critical and depends on the polarity of the adamantane derivative being purified.
Generally, the non-polar adamantane core dominates the polarity of simple, non-functionalized derivatives, making them suitable for normal-phase chromatography. In this mode, a polar stationary phase like silica gel is used with non-polar mobile phases.[1] Non-polar compounds have weaker interactions with the stationary phase and elute faster, while more polar compounds are retained longer.[1] For adamantane derivatives with polar functional groups (e.g., hydroxyl, carboxyl), a more polar mobile phase is required to achieve elution.
Data Summary of Purification Parameters
The following table summarizes various column chromatography conditions that have been successfully employed for the purification of different classes of adamantane derivatives. This data is compiled from synthetic procedures and analytical studies.
| Adamantane Derivative Class | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |
| Heterocyclic Adamantane Derivatives | Silica Gel | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Gradient | [5] |
| 2-Oxaadamantane Derivatives | Silica Gel | Methylene Chloride/Ethanol | Gradient | [6] |
| 1,3-Bis(4-hydroxyphenyl)adamantane | Silica Gel | Not specified | Not specified | [7] |
| Adamantylated Aromatic Compounds | Silica Gel | Dichloromethane/Hexane (50:50) | Isocratic | [8] |
| Adamantanone | Alumina | Not specified | Not specified | [9] |
| General Adamantane Derivatives | Silica Gel | Varies (dependent on polarity) | Gradient or Isocratic | [10][11] |
Experimental Workflows and Logical Relationships
The general workflow for the purification of adamantane derivatives by column chromatography involves several key steps, from column packing to fraction analysis.
Caption: General workflow for column chromatography purification.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the purification of specific adamantane derivatives. These can be adapted for other derivatives with similar polarities.
Protocol 1: Purification of Heterocyclic Adamantane Derivatives
This protocol is a general procedure for the purification of adamantane derivatives that have been incorporated into heterocyclic systems, a common motif in medicinal chemistry.
1. Materials and Reagents:
-
Crude adamantane derivative
-
Silica gel (230-400 mesh)[12]
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
2. Procedure:
-
Mobile Phase Selection: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value of approximately 0.2-0.4 for the product.[2]
-
Column Packing:
-
Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[1]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[1]
-
Add another layer of sand on top of the packed silica gel.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.[12]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution) to elute more polar compounds.[5]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified adamantane derivative.
-
Protocol 2: Flash Chromatography of 2-Oxaadamantane Derivatives
This protocol is suitable for the rapid purification of moderately polar 2-oxaadamantane derivatives using flash chromatography.[6]
1. Materials and Reagents:
-
Crude 2-oxaadamantane derivative mixture
-
Silica gel for flash chromatography
-
Methylene Chloride (DCM)
-
Ethanol (EtOH)
-
Flash chromatography system (or manual setup with appropriate glassware)
-
Collection tubes
2. Procedure:
-
Column and Sample Preparation:
-
Pack a flash chromatography column with silica gel.
-
Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal volume of DCM (wet loading).
-
-
Chromatographic Separation:
-
Equilibrate the column with 100% methylene chloride.
-
Load the sample onto the column.
-
Begin elution with methylene chloride.
-
Employ a gradient elution by gradually introducing ethanol into the mobile phase. A suggested gradient could be:
-
100% DCM
-
0% to 4% EtOH in DCM
-
4% to 10% EtOH in DCM
-
10% to 20% EtOH in DCM[6]
-
-
Maintain a constant flow rate throughout the separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compounds elute from the column.
-
Monitor the elution profile using TLC or an in-line detector (e.g., UV).
-
Combine fractions containing the pure desired product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions to obtain the purified 2-oxaadamantane derivative.
-
The logical flow for selecting between isocratic and gradient elution is a key decision in developing a purification protocol.
Caption: Decision-making for elution mode in column chromatography.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful purification of adamantane derivatives by column chromatography. The key to a successful separation lies in the systematic selection of the stationary and mobile phases, often guided by preliminary analysis using thin-layer chromatography. By following these established procedures, researchers can obtain high-purity adamantane compounds essential for advancing research and development in pharmaceuticals and material science.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pharmanow.live [pharmanow.live]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
Application Note: Structural Elucidation of 1-Adamantaneethylsulfonamide using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the analysis of 1-Adamantaneethylsulfonamide, a novel organic compound with potential applications in medicinal chemistry. The rigid, lipophilic adamantane cage is a common scaffold in drug design, and understanding its substitution pattern is crucial for structure-activity relationship (SAR) studies. This document outlines the detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, key techniques for the structural confirmation and characterization of this molecule.
Introduction
This compound incorporates the bulky, three-dimensional adamantane moiety linked to a sulfonamide group via an ethyl spacer. The unique properties of the adamantane group, such as its rigidity and lipophilicity, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, unambiguous structural verification is a critical step in the synthesis and development of such compounds.
This note will detail the application of ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the characterization of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general methodology for the NMR analysis of adamantane derivatives is as follows.[1]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay is necessary for quaternary carbons).
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
ESI-MS Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[2][3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for sulfonamides as they can be readily protonated.[2][3]
-
Infusion: The sample can be directly infused into the mass spectrometer.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-10 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
Mass Range: m/z 50-500.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.
Data Presentation
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of adamantane derivatives and sulfonamides.[4][5][6][7] The high symmetry of the adamantane cage is broken upon substitution, leading to a more complex spectrum than that of unsubstituted adamantane.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Adamantane-CH₂ (6H) | 1.50-1.60 | m | 6H |
| Adamantane-CH₂ (6H) | 1.65-1.75 | m | 6H |
| Adamantane-CH (3H) | 1.95-2.05 | br s | 3H |
| -CH₂-Adamantane | 2.50-2.60 | t | 2H |
| -SO₂-NH₂ | 4.80-5.00 | br s | 2H |
| -CH₂-SO₂- | 3.00-3.10 | t | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Adamantane-C (quaternary) | 35-37 |
| Adamantane-CH | 28-30 |
| Adamantane-CH₂ | 38-40 |
| Adamantane-CH₂ | 42-44 |
| -CH₂-Adamantane | 30-32 |
| -CH₂-SO₂- | 50-55 |
Mass Spectrometry Data
The molecular formula of this compound is C₁₂H₂₁NO₂S, with a monoisotopic mass of 243.1315 Da.[8]
Table 3: Expected Mass Spectrometry Data for this compound (Positive ESI Mode)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 244.1393 | To be determined |
| [M+Na]⁺ | 266.1212 | To be determined |
| [M+K]⁺ | 282.0952 | To be determined |
Note: The observed m/z values would be obtained from experimental data.
Fragmentation Analysis:
Upon collision-induced dissociation (CID) in MS/MS experiments, sulfonamides typically exhibit characteristic fragmentation patterns.[2][3][9][10][11] For this compound, expected fragmentation pathways include:
-
Loss of SO₂: A common fragmentation for sulfonamides, leading to a fragment ion of [M+H-SO₂]⁺.[10]
-
Cleavage of the C-S bond: This would result in the formation of the adamantaneethyl cation.
-
Cleavage of the ethyl chain: Fragmentation along the ethyl linker can also occur.
Visualizations
The following diagrams illustrate the logical workflow for the analytical procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. kbfi.ee [kbfi.ee]
- 7. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msf.ucsf.edu [msf.ucsf.edu]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: In Vitro Assays for Testing the Antimicrobial Activity of Adamantane Compounds
Introduction
Adamantane, a bulky, lipophilic, tricyclic alkane, and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties. The rigid adamantane cage can influence the physicochemical properties of a molecule, such as lipophilicity, which in turn can modulate its biological activity.[1] While initially recognized for their antiviral applications, numerous studies have revealed the potential of adamantane-containing compounds as a promising class of antimicrobial agents.[1] These compounds have demonstrated activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The development of new antimicrobial agents is crucial in the face of rising antimicrobial resistance, and adamantane derivatives represent a valuable scaffold for further investigation.
This application note provides detailed protocols for three common in vitro assays used to evaluate the antimicrobial activity of adamantane compounds: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), Agar Disk Diffusion for assessing preliminary susceptibility, and Time-Kill Kinetics to understand the pharmacodynamics of the compound. Special considerations for handling hydrophobic adamantane derivatives are also discussed.
Data Presentation
The antimicrobial activity of adamantane derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC), and by measuring the zone of inhibition in diffusion assays. Below are examples of data obtained from studies on various adamantane derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Selected Adamantane Derivatives (µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Schiff base derivative 9 | Staphylococcus epidermidis ATCC 12228 | 62.5 | 250 | [1] |
| Hydrazide of 1-adamantanecarboxylic acid 19 | Gram-negative bacterial strains | 125–500 | 250–1000 | [1] |
| Schiff base derivative 5 | Candida albicans ATCC 10231 | 62.5 | 125 | [1] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | Not Reported | [3] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | Not Reported | [3] |
| N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide (IVAC) | E. coli, S. aureus, B. subtilis, C. albicans | <1.95 | Not Reported | [4] |
| Diazaadamantane 71 | Corynebacterium | 0.27 | Not Reported | [5] |
| Diazaadamantane 68 | Sarcina lutea | 0.5 | Not Reported | [5] |
Table 2: Zone of Inhibition for Selected Adamantane Derivatives
| Compound/Derivative | Microorganism | Concentration on Disk | Zone of Inhibition (mm) | Reference |
| Thiazole derivative 5a | Staphylococcus aureus | 200 µg | Not specified, activity present | [6] |
| Thiazole derivative 5c | Escherichia coli | 200 µg | Not specified, activity present | [6] |
| Thiazole derivative 5g | Candida albicans | 200 µg | Not specified, activity present | [6] |
| Azaadamantane derivatives 54-66 | Gram-positive and Gram-negative bacteria | 5 mg | High (>20 mm) or intermediate (15-20 mm) for some derivatives | [5] |
Experimental Protocols
Special Considerations for Adamantane Compounds
Adamantane derivatives are often highly lipophilic and may have poor solubility in aqueous media. This presents a challenge for antimicrobial susceptibility testing.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent to dissolve hydrophobic compounds for in vitro assays. It is crucial to prepare a high-concentration stock solution of the adamantane derivative in DMSO.
-
Final Solvent Concentration: The final concentration of the solvent in the test medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects of the solvent itself. A solvent-only control should always be included in the assay to confirm that the solvent at the tested concentration does not affect microbial growth.
-
Solubility in Media: Even when dissolved in a stock solution, the compound may precipitate when diluted into the aqueous culture medium. It is important to visually inspect the test wells or tubes for any precipitation. If precipitation occurs, the results may not be reliable, and alternative solubilization strategies, such as the use of co-solvents or surfactants (with appropriate controls), may need to be explored.
Broth Microdilution Assay for MIC and MBC/MFC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials
-
96-well sterile microtiter plates
-
Test adamantane compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of solvent used)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Plate reader (optional, for spectrophotometric reading)
-
Agar plates (for MBC/MFC determination)
Protocol
-
Preparation of Test Compound Stock Solution: Dissolve the adamantane compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the stock solution to the first well of each row to achieve the desired starting concentration, ensuring the solvent concentration does not exceed 1%.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, except for the negative control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) with a plate reader.
-
MBC/MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and subculture it onto an appropriate agar plate.
-
Incubate the agar plates under the same conditions as the microtiter plate.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Experimental Workflow: Broth Microdilution
Agar Disk Diffusion Assay
This qualitative or semi-quantitative method is used to screen for antimicrobial activity. An antimicrobial-impregnated disk is placed on an agar plate inoculated with the test microorganism, and the resulting zone of growth inhibition is measured.
Materials
-
Sterile filter paper disks (6 mm diameter)
-
Test adamantane compound
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control (disk with a known antimicrobial agent)
-
Negative control (disk with solvent only)
-
Ruler or calipers
Protocol
-
Preparation of Test Disks: Dissolve the adamantane compound in a suitable solvent to a known concentration. Apply a specific volume of the solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Placement: Aseptically place the prepared disks (including positive and negative controls) on the surface of the inoculated agar plate, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Experimental Workflow: Agar Disk Diffusion
Time-Kill Kinetics Assay
This assay provides information on the rate of microbial killing over time by an antimicrobial agent. It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Materials
-
Test adamantane compound
-
Appropriate solvent (e.g., DMSO)
-
Culture tubes or flasks with appropriate broth (e.g., CAMHB)
-
Bacterial or fungal inoculum
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Shaking incubator
Protocol
-
Preparation:
-
Determine the MIC of the adamantane compound for the test microorganism beforehand.
-
Prepare a mid-logarithmic phase culture of the microorganism.
-
Prepare culture tubes with broth containing the adamantane compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
-
Inoculation: Inoculate each tube with the microbial culture to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling and Plating:
-
Immediately after inoculation (time 0) and at specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Counting: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU) to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Experimental Workflow: Time-Kill Kinetics
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
Application Notes: Assessing the Cytotoxicity of 1-Adamantaneethylsulfonamide
Introduction
1-Adamantaneethylsulfonamide is a synthetic compound with a cage-like adamantane structure, which imparts lipophilic properties that may influence its interaction with cellular components. Preliminary screening has suggested potential cytotoxic effects, necessitating a thorough evaluation of its impact on cell viability. These application notes provide a framework for assessing the cytotoxicity of this compound using standard in vitro cell viability assays. The provided protocols are tailored for researchers in drug development and cell biology to determine the dose-dependent cytotoxic effects of this compound.
Principle of Cytotoxicity Assessment
Evaluating the cytotoxicity of this compound involves exposing cultured cells to varying concentrations of the compound and subsequently measuring the proportion of viable cells. This is typically achieved through assays that measure metabolic activity or membrane integrity. A decrease in metabolic activity or a loss of membrane integrity is indicative of cytotoxicity. The two primary assays detailed here are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane damage.
Key Experiments and Methodologies
Two robust and widely used methods for assessing cytotoxicity are recommended:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a reliable indicator of cell viability based on the metabolic activity of the cells.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[2][4]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[5][7]
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: Experimental workflow for cytotoxicity assessment.
Hypothetical Signaling Pathway for this compound Cytotoxicity
Based on the lipophilic nature of the adamantane moiety, this compound may interact with cellular membranes or intracellular receptors, potentially initiating a cascade of events leading to apoptosis. A plausible hypothetical signaling pathway is illustrated below.
Caption: Hypothetical apoptotic signaling pathway.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
LDH Cytotoxicity Assay Protocol
This protocol is for a 96-well plate format.
Materials:
-
This compound
-
Cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 10X Triton X-100)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
In addition to the experimental wells, prepare the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format.
Table 1: Cytotoxicity of this compound as Determined by MTT Assay
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 0.982 | 0.061 | 78.3 |
| 25 | 0.631 | 0.049 | 50.3 |
| 50 | 0.315 | 0.033 | 25.1 |
| 100 | 0.128 | 0.019 | 10.2 |
Table 2: Cytotoxicity of this compound as Determined by LDH Assay
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.152 | 0.011 | 0.0 |
| 1 | 0.189 | 0.015 | 4.1 |
| 10 | 0.356 | 0.028 | 22.9 |
| 25 | 0.678 | 0.054 | 59.1 |
| 50 | 0.981 | 0.072 | 93.1 |
| 100 | 1.056 | 0.081 | 101.6 |
| Maximum Release | 1.042 | 0.079 | 100.0 |
Summary and Interpretation
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for High-Throughput Screening of Adamantane-Containing Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure and physicochemical properties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The incorporation of the adamantane moiety can improve metabolic stability, increase lipophilicity for better membrane permeability, and provide a rigid framework for the precise orientation of pharmacophoric groups.[2][5] Adamantane-containing compounds have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, neuroprotective, and anticancer effects.[6] High-throughput screening (HTS) of compound libraries featuring the adamantane core is a critical step in the discovery of novel therapeutics targeting a wide array of biological pathways.[7]
This document provides detailed application notes and experimental protocols for the high-throughput screening of adamantane-containing compound libraries against four key drug targets: the Influenza A M2 proton channel, Dipeptidyl Peptidase-IV (DPP-IV), the Sigma-2 (σ2) receptor, and Tumor Necrosis Factor-alpha (TNF-α) signaling.
I. Influenza A M2 Proton Channel Inhibitors
The Influenza A virus M2 protein is a proton-selective ion channel crucial for viral replication.[7] Adamantane derivatives, such as amantadine and rimantadine, were among the first antivirals to target this channel.[7] HTS assays are vital for discovering new adamantane-based M2 inhibitors, especially those active against resistant strains.[7]
Signaling Pathway and Mechanism of Action
The M2 proton channel facilitates the uncoating of the virus within the endosome by allowing protons to enter the viral core. This acidification process is essential for the release of viral ribonucleoproteins (vRNPs) into the cytoplasm, a critical step in viral replication.[8] Adamantane-based inhibitors block this channel, preventing viral uncoating and subsequent replication.
High-Throughput Screening Protocol: Yeast Growth Restoration Assay
This assay is based on the principle that the expression of the M2 proton channel is toxic to yeast, leading to growth inhibition. Effective M2 channel blockers can restore yeast growth, which can be quantified by measuring optical density.[9]
Materials and Reagents:
-
Yeast strain expressing the M2 channel (e.g., from a pYES-DEST52 vector)
-
Synthetic complete (SC) medium lacking uracil (SD-Ura) with 2% galactose (for induction of M2 expression)
-
Adamantane-containing compound library dissolved in DMSO
-
Positive control (e.g., amantadine for wild-type M2)
-
Negative control (DMSO)
-
Sterile 384-well microplates
-
Plate reader capable of measuring absorbance at 600 nm
Experimental Workflow:
Step-by-Step Procedure:
-
Yeast Culture Preparation: Transform the yeast strain with the M2 expression vector and select for transformants. Inoculate a single colony and grow overnight in SD-Ura medium with 2% glucose. The next day, dilute the culture to an OD600 of 0.4 in SD-Ura medium with 2% galactose to induce M2 expression.
-
Compound Plating: Using an automated liquid handler, dispense 0.5 µL of each compound from the adamantane library into the wells of a 384-well plate. The final concentration is typically in the range of 1-10 µM. Include wells with positive and negative controls.
-
Yeast Inoculation: Dispense 50 µL of the induced yeast culture into each well of the 384-well plate containing the compounds.
-
Incubation: Seal the plates and incubate at 30°C for 48 hours with shaking.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Normalize the data to controls. Compounds that significantly restore yeast growth compared to the DMSO control are identified as primary hits.
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected adamantane derivatives against the Influenza A M2 proton channel.
| Compound | Virus Strain | Assay Type | IC50 (µM) | Reference |
| Amantadine | A/Udorn/72 (WT) | Plaque Reduction | 0.3 | [10] |
| Rimantadine | A/Udorn/72 (WT) | Plaque Reduction | 0.1 | [10] |
| 1-Adamantylguanidine | A/Udorn/72 (WT) | Plaque Reduction | 0.8 | [10] |
| Compound 3p | A/HK/68 (H3N2) (WT) | CPE | 0.92 | [11] |
| Compound 3p | A/WSN/33 (S31N) | CPE | 0.55 | [11] |
II. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[7] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Adamantane-containing compounds have been explored as DPP-IV inhibitors.
Signaling Pathway and Mechanism of Action
DPP-IV cleaves and inactivates GLP-1. By inhibiting DPP-IV, adamantane-based drugs prolong the activity of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[12]
High-Throughput Screening Protocol: Fluorescence-Based Assay
This assay measures the cleavage of a fluorogenic substrate by DPP-IV, releasing a fluorescent product. Inhibitors reduce the rate of this reaction.
Materials and Reagents:
-
Recombinant human DPP-IV
-
DPP-IV assay buffer
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Adamantane-containing compound library dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
384-well black microplates
-
Fluorescence plate reader
Experimental Workflow:
Step-by-Step Procedure:
-
Reagent Preparation: Dilute recombinant human DPP-IV and the fluorogenic substrate in assay buffer to their final working concentrations. Prepare serial dilutions of the reference inhibitor and the adamantane compound library.
-
Compound and Enzyme Addition: Dispense 10 µL of diluted compounds or controls into the wells of a 384-well plate. Add 10 µL of the diluted DPP-IV enzyme solution to all wells except the negative control wells.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the substrate solution to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the IC50 values for the hit compounds.
Quantitative Data Summary
The following table presents the IC50 values of selected adamantane derivatives against DPP-IV.
| Compound | Assay Type | IC50 (µM) | Reference |
| Sitagliptin (in human plasma) | Fluorescence | 0.03918 | [12] |
| 3,5-dimethyladamantane-1-carboxamide | In vitro | 53.94 | [13] |
| Vildagliptin (in living cells) | Fluorescence | 0.5829 | [14] |
III. Sigma-2 (σ2) Receptor Ligands
The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells, making it an attractive target for cancer diagnostics and therapeutics.[15] Adamantane-based scaffolds have been utilized to develop potent and selective σ2 receptor ligands.[2]
Signaling Pathway and Mechanism of Action
The exact signaling pathways of the σ2 receptor are still under investigation, but it is known to be involved in the regulation of cell proliferation, apoptosis, and calcium signaling.[7] Ligands can act as agonists, inducing apoptosis in cancer cells, or antagonists.[7]
High-Throughput Screening Protocol: Radioligand Binding Assay
This competitive binding assay measures the ability of test compounds to displace a radiolabeled ligand from the σ2 receptor.
Materials and Reagents:
-
Rat liver membrane homogenates (source of σ2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Radioligand (e.g., [3H]DTG)
-
Selective σ1 receptor ligand to mask σ1 sites (e.g., (+)-pentazocine)
-
Adamantane-containing compound library dissolved in DMSO
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Experimental Workflow:
Step-by-Step Procedure:
-
Assay Preparation: In a 96-well plate, add assay buffer, the σ1 receptor masking agent, the adamantane test compound at various concentrations, and the radioligand.
-
Incubation: Add the rat liver membrane homogenate (~300 µg protein) to initiate the binding reaction. The total volume is typically 150 µL. Incubate at 25°C for a specified time (e.g., 120 minutes for [3H]DTG).[16]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table shows the binding affinities of representative adamantane derivatives for the σ2 receptor.
| Compound | Assay Type | Ki (nM) | Reference |
| Compound 1a | Radioligand Binding | 15.6 | [17] |
| Compound 4a | Radioligand Binding | 1.8 | |
| (±)-7 | Radioligand Binding | 0.59 | [18] |
| (±)-8 | Radioligand Binding | 4.92 | [18] |
IV. Tumor Necrosis Factor-alpha (TNF-α) Production Inhibitors
TNF-α is a pro-inflammatory cytokine implicated in various inflammatory diseases.[6] Several adamantane derivatives have been reported to possess anti-inflammatory properties by inhibiting TNF-α production.[6]
Signaling Pathway and Mechanism of Action
Upon stimulation (e.g., by lipopolysaccharide, LPS), signaling cascades involving transcription factors like NF-κB are activated, leading to the transcription and secretion of TNF-α. Adamantane-based inhibitors can interfere with these pathways to reduce TNF-α production.
High-Throughput Screening Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a cell-based assay that quantifies the amount of TNF-α secreted by cells into the culture medium.
Materials and Reagents:
-
Macrophage-like cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Adamantane-containing compound library dissolved in DMSO
-
HTRF TNF-α assay kit (containing europium cryptate-labeled and XL665-labeled anti-TNF-α antibodies)
-
384-well cell culture plates
-
HTRF-compatible plate reader
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Seeding: Seed THP-1 cells into 384-well plates at an appropriate density and allow them to differentiate into macrophages.
-
Compound Addition: Pre-incubate the cells with the adamantane compounds for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration that induces a robust TNF-α response.
-
Incubation: Incubate the plates for 6-18 hours at 37°C to allow for TNF-α production and secretion.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new detection plate.
-
HTRF Reagent Addition: Add the pre-mixed HTRF anti-TNF-α antibody reagents to the supernatant.
-
Incubation and Reading: Incubate at room temperature for 2-4 hours and read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of TNF-α production and determine the IC50 values for active compounds.
Quantitative Data Summary
The following table provides IC50 values for adamantane-isothiourea derivatives that inhibit TNF-α.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 5 | HepG2 | Cytotoxicity | 7.70 |[19] | | Compound 6 | HepG2 | Cytotoxicity | 3.86 |[19] |
Conclusion
The unique structural features of the adamantane scaffold make it a valuable component in the design of novel therapeutic agents. The high-throughput screening protocols and application notes provided herein offer a framework for the efficient discovery and characterization of adamantane-containing compounds targeting a range of important disease-related pathways. The detailed methodologies, signaling pathway diagrams, and quantitative data summaries are intended to facilitate further research and development in this promising area of medicinal chemistry. It is crucial to perform counter-screens, such as cytotoxicity assays, to ensure that the observed activity of hit compounds is specific and not due to general toxicity.
References
- 1. revvity.com [revvity.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Potential Dipeptidyl Peptidase (DPP)-IV Inhibitors among Moringa oleifera Phytochemicals by Virtual Screening, Molecular Docking Analysis, ADME/T-Based Prediction, and In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antiviral Efficacy of Adamantane Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of adamantane analogs against influenza A virus. The protocols detailed below are foundational for determining the antiviral potency and cytotoxicity of novel compounds, essential steps in the drug development pipeline.
Overview of Antiviral Efficacy Assessment
The primary mechanism of action for adamantane and its analogs against influenza A virus is the inhibition of the M2 proton channel, a crucial protein for viral uncoating and replication.[1][2] The emergence of drug-resistant strains necessitates the development and evaluation of new adamantane derivatives.[3] This document outlines the key assays to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), and the 50% cytotoxic concentration (CC50) of test compounds. The selectivity index (SI), the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound.[3]
Data Presentation: Antiviral Activity of Adamantane Analogs
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected adamantane analogs against influenza A virus.
Table 1: In Vitro Antiviral Activity of Adamantane Analogs against Influenza A Virus
| Compound/Analogue | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Amantadine | A/H3N2 | Plaque Reduction | MDCK | ~1.0-5.0 | [1] |
| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5-2.0 | [1] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 | [1] |
| Enol ester (R)-10 | A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant) | CPE Inhibition | MDCK | 8.1 | [1] |
Table 2: Cytotoxicity and Selectivity Index of Adamantane Analogs
| Compound | 50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL) | Highest Non-toxic Concentration (HNC) (µg/mL) | 50% Inhibitory Concentration (IC50) (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Amantadine | > 100 | 50 | 12.5 | > 8 |
| Rimantadine | > 100 | 50 | 10.0 | > 10 |
| Glycyl-rimantadine | > 100 | 50 | 7.5 | > 13.3 |
| Leucyl-rimantadine | > 100 | 50 | 15.0 | > 6.7 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture and Virus Propagation
Madin-Darby Canine Kidney (MDCK) cells are the most common cell line for influenza virus propagation and antiviral assays due to their high permissiveness to various influenza subtypes.[4][5]
Protocol for MDCK Cell Culture:
-
Culture Medium: Prepare Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Cell Maintenance: Culture MDCK cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach with trypsin-EDTA, and re-seed at a lower density.
Protocol for Influenza Virus Propagation:
-
Infection: Inoculate 80-90% confluent MDCK cell monolayers with influenza A virus at a low multiplicity of infection (MOI) of 0.01 to 0.1 in serum-free medium containing TPCK-trypsin (1-2 µg/mL).[7]
-
Incubation: Incubate the infected cells at 33-35°C for 2-3 days, or until cytopathic effect (CPE) is observed throughout the monolayer.[8]
-
Harvesting: Collect the cell culture supernatant, centrifuge to remove cell debris, and store the virus stock in aliquots at -80°C.[7]
-
Titration: Determine the virus titer as Plaque Forming Units per milliliter (PFU/mL) or 50% Tissue Culture Infectious Dose (TCID50) using standard plaque or TCID50 assays.[7]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
MDCK cells
-
96-well microplates
-
Test compounds (adamantane analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a no-compound (cell) control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the cell control.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[3]
Materials:
-
Confluent MDCK cell monolayers in 6-well or 12-well plates
-
Influenza A virus stock
-
Test compounds
-
Overlay medium (e.g., agarose or methylcellulose in growth medium)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Grow a confluent monolayer of MDCK cells in multi-well plates.[3]
-
Virus Infection: Infect the cell monolayers with a dilution of influenza A virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[3]
-
Compound Treatment: Remove the virus inoculum and wash the cells. Add overlay medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with formaldehyde and stain with crystal violet. Plaques will appear as clear zones against a purple background of stained, uninfected cells.[1]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[1]
Virus Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.[6][9]
Materials:
-
Confluent MDCK cell monolayers in 24-well or 48-well plates
-
Influenza A virus stock
-
Test compounds
-
Infection medium (serum-free medium with TPCK-trypsin)
Procedure:
-
Cell Seeding: Plate MDCK cells and grow to confluency.
-
Infection and Treatment: Infect the cells with influenza virus at a specific Multiplicity of Infection (MOI), for example, 0.01 to 1.[6] After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add infection medium containing serial dilutions of the test compound.[6]
-
Incubation: Incubate the plates for 24-48 hours.
-
Harvesting: Collect the culture supernatants at the end of the incubation period.
-
Titration of Progeny Virus: Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay as described previously.[6]
-
Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. Calculate the percentage of virus yield reduction for each concentration of the compound. The EC50 is the concentration that reduces the virus yield by 50%.
M2 Proton Channel Inhibition Assay
This assay directly measures the inhibition of the M2 proton channel activity.
Principle:
This assay utilizes virus-like particles (VLPs) incorporating the M2 protein. A pH-sensitive fluorescent dye is encapsulated within the VLPs. When the external pH is lowered, protons flow into the VLPs through the M2 channel, causing a change in fluorescence of the internal dye. Inhibitors of the M2 channel will block this proton influx and prevent the fluorescence change.[10]
Procedure Outline:
-
VLP Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the influenza M2 protein and a viral structural protein (e.g., Gag) to produce M2-VLPs.
-
Dye Loading: Load the purified VLPs with a pH-sensitive fluorescent dye.
-
Assay:
-
Dispense M2-VLPs into a microplate.
-
Add serial dilutions of the adamantane analogs.
-
Initiate the assay by rapidly lowering the external pH.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis: The rate of fluorescence change is proportional to the M2 channel activity. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the M2-mediated proton influx.[10]
Visualizations
Mechanism of Action of Adamantane Analogs
The primary target of adamantane and its derivatives is the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the endosome. By blocking this channel, adamantane analogs prevent the acidification of the viral interior, which is necessary to release the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting the viral replication cycle.[1][10]
Caption: Mechanism of adamantane analogs inhibiting the M2 proton channel.
Experimental Workflow for Antiviral Efficacy Testing
The evaluation of adamantane analogs follows a structured workflow, beginning with cytotoxicity assessment to determine the safe concentration range for subsequent antiviral assays.
Caption: Workflow for evaluating the antiviral efficacy of adamantane analogs.
Logical Relationship of Key Parameters
The relationship between cytotoxicity, antiviral efficacy, and the therapeutic potential of a compound is crucial for its development as a drug. A higher selectivity index indicates a more promising candidate.
Caption: Relationship between cytotoxicity, efficacy, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Incorporating Adamantane into Existing Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, lipophilic, and three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug molecules can significantly enhance pharmacological properties by improving lipophilicity, metabolic stability, and binding affinity.[1][3] The unique diamondoid structure of adamantane allows for the precise spatial orientation of functional groups, which can lead to improved potency and selectivity.[4][5] Furthermore, its lipophilic nature can enhance a drug's ability to cross the blood-brain barrier and improve its overall absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]
These application notes provide detailed protocols for several common techniques to incorporate the adamantane moiety into existing drug scaffolds, complete with quantitative data and visual workflows to guide researchers in this critical aspect of drug design.
Key Synthetic Strategies
The incorporation of adamantane into drug scaffolds can be primarily achieved through three main strategies:
-
Functionalization of a Pre-formed Adamantane Core: This is the most common approach, where a functionalized adamantane derivative is coupled with the drug scaffold.[2]
-
Direct C-H Adamantylation of Heterocycles and Aromatic Compounds: This modern and atom-economical method involves the direct attachment of an adamantane group to a C-H bond of the target molecule.[3]
-
Construction of a Heterocyclic Ring on an Adamantane Scaffold: In this strategy, the heterocyclic portion of the drug is synthesized directly onto an adamantane template.
This document will focus on providing detailed protocols for the first two, more widely applicable, strategies.
Strategy 1: Functionalization of a Pre-formed Adamantane Core
This strategy utilizes readily available functionalized adamantane building blocks, such as 1-adamantanecarbonyl chloride, 1-bromoadamantane, and 1-aminoadamantane.
A. Amide Bond Formation using 1-Adamantanecarbonyl Chloride
Amide bond formation is a robust and widely used reaction for conjugating adamantane to amine-containing drug scaffolds.[3] 1-Adamantanecarbonyl chloride is a common and reactive starting material for this purpose.
Experimental Protocol: Synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide (Adatanserin) [3]
This protocol describes the synthesis of Adatanserin, a potential antidepressant, via amidation.[3]
Materials:
-
2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethylamine
-
Adamantane-1-carbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the stirring solution in an ice bath (0 °C).
-
Add a solution of adamantane-1-carbonyl chloride (1.0 eq) in dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, add saturated brine and dichloromethane to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by recrystallization from isopropyl alcohol to obtain the final product.[3]
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethylamine | Adamantane-1-carbonyl chloride | Triethylamine | Dichloromethane | 12 | 91 | [3] |
| Thiosemicarbazide | Adamantane-1-carbonyl chloride | - | THF | Overnight | 90 | [2] |
| Functionally substituted amines, alcohols, and phenols | Adamantane-1-carbonyl chloride | Varies | Varies | Varies | - | [7] |
Experimental Workflow: Amide Bond Formation
Caption: Workflow for amide coupling of 1-adamantanecarbonyl chloride.
B. Nucleophilic Substitution with 1-Bromoadamantane
Nucleophilic substitution is a fundamental reaction for forming carbon-heteroatom bonds. 1-Bromoadamantane is an excellent substrate for SN1 reactions due to the stability of the tertiary adamantyl carbocation.
Experimental Protocol: General Procedure for N-Adamantylation
Materials:
-
Nucleophile (e.g., amine, alcohol, thiol-containing drug scaffold)
-
1-Bromoadamantane
-
A suitable solvent (e.g., ethanol, acetone)
-
A non-nucleophilic base may be required for certain nucleophiles.
Procedure:
-
Dissolve the nucleophilic drug scaffold (1.0 eq) in a suitable solvent.
-
Add 1-bromoadamantane (1.1 eq) to the solution.
-
If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIEA) can be added to scavenge the HBr byproduct.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms (e.g., the salt of the base), filter it off.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Quantitative Data for Nucleophilic Substitution Reactions:
| Nucleophile/Substrate | Adamantylating Agent | Solvent | Conditions | Yield (%) | Reference |
| Benzene (Friedel-Crafts) | 1-Bromoadamantane | Benzene/AlCl₃ | Reflux | 89 | [8] |
| Pyrene | 2-Bromoadamantane | Dichloromethane | Triflic Acid, RT, 5 min - 6 h | ~80 | [9] |
| Diols | 1-Bromoadamantane | Triethylamine | Varies | Low | [10] |
Caption: Workflow for direct C-H adamantylation of aromatic compounds.
Application Example: Synthesis of Saxagliptin
Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [11]Its synthesis involves the amide coupling of a functionalized adamantane amino acid derivative, (S)-N-Boc-3-hydroxyadamantylglycine, with a proline-like fragment. [11] Signaling Pathway Context (Simplified):
While adamantane itself does not directly interact with a signaling pathway, its incorporation into saxagliptin contributes to the drug's high binding affinity and favorable pharmacokinetic profile, enabling effective inhibition of DPP-4. DPP-4 inhibition increases the levels of incretin hormones (GLP-1 and GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to lower blood glucose levels.
Logical Relationship Diagram: DPP-4 Inhibition by Saxagliptin
Caption: Simplified pathway of DPP-4 inhibition by saxagliptin.
Conclusion
The incorporation of adamantane into drug scaffolds is a valuable strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The protocols outlined in these application notes provide a practical guide for researchers to employ common and effective techniques for adamantane conjugation. The choice of strategy will depend on the specific drug scaffold, the desired point of attachment, and the available starting materials. Careful consideration of reaction conditions is crucial for achieving high yields and purity of the final adamantane-containing drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic substitution reaction mechanisms | 16-18 years | Lesson plan | RSC Education [edu.rsc.org]
- 6. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Adamantaneethylsulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Adamantaneethylsulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method involves the reaction of 1-adamantaneethanesulfonyl chloride with ammonia or an ammonia surrogate. Alternative methods, aiming for milder conditions, include the reaction of sodium 1-adamantaneethanesulfinate with an electrophilic nitrogen source or transition metal-catalyzed reactions involving 1-adamantaneethyl halides or boronic acids with a sulfur dioxide source and an amine.
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Poor quality of starting materials: Impurities in 1-adamantaneethanesulfonyl chloride or the amine source can lead to side reactions.
-
Suboptimal reaction conditions: Temperature, solvent, and base selection are critical.
-
Moisture sensitivity: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis and reduce the yield of the desired sulfonamide.[1]
-
Steric hindrance: The bulky adamantane group may impede the reaction.
-
Product degradation: The product may be unstable under the reaction or work-up conditions.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts can be achieved by:
-
Controlling reaction temperature: Running the reaction at the optimal temperature can prevent side reactions.
-
Using a suitable base: The choice of base can significantly influence the reaction pathway. A non-nucleophilic base is often preferred to avoid competition with the amine.
-
Ensuring an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reagents.
-
Purification of starting materials: Using highly pure reagents is crucial.
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purification are:
-
Recrystallization: This is often effective for obtaining high-purity crystalline product. A suitable solvent system needs to be determined empirically.
-
Column chromatography: Silica gel chromatography can be used to separate the product from impurities. The choice of eluent will depend on the polarity of the product and byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive sulfonyl chloride due to hydrolysis. | Ensure starting material is dry and handle under inert conditions. Consider preparing the sulfonyl chloride fresh before use. |
| Low reactivity of the amine. | Use a more reactive ammonia source (e.g., liquid ammonia or ammonium hydroxide). If using an amine, consider a more nucleophilic one if the structure allows. | |
| Inappropriate solvent. | Screen different solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[2] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require cooling to control exotherms, while others may need heating to proceed. | |
| Multiple Spots on TLC (Thin Layer Chromatography) | Side reactions occurring. | Re-evaluate the choice of base. A hindered, non-nucleophilic base like triethylamine or diisopropylethylamine may be beneficial. Ensure the reaction is run under an inert atmosphere. |
| Decomposition of product or starting material. | Check the stability of your compounds at the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. | |
| Product is an Oil and Difficult to Purify | Presence of impurities. | Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If unsuccessful, column chromatography is the recommended next step. |
| Yield Decreases Upon Scale-Up | Inefficient heat transfer or mixing. | Ensure adequate stirring and temperature control, especially for larger reaction volumes. Consider dropwise addition of reagents to manage exotherms. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Adamantaneethanesulfonyl Chloride
Materials:
-
1-Adamantaneethanesulfonyl chloride
-
Ammonium hydroxide (28-30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 1-Adamantaneethanesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Cool the solution to 0 °C.
-
Slowly add ammonium hydroxide (2.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by silica gel column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | DCM | 0 to RT | 4 | 65 |
| 2 | Pyridine (1.5) | DCM | 0 to RT | 4 | 58 |
| 3 | Diisopropylethylamine (1.5) | DCM | 0 to RT | 4 | 72 |
| 4 | Triethylamine (1.5) | THF | 0 to RT | 4 | 68 |
| 5 | Diisopropylethylamine (1.5) | Acetonitrile | 0 to RT | 4 | 75 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Overcoming Challenges in the Functionalization of the Adamantane Cage
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the functionalization of the adamantane cage. Adamantane's unique, rigid, and lipophilic structure makes it a valuable scaffold in medicinal chemistry and materials science.[1][2][3][4] However, its chemical inertness presents significant challenges in achieving selective and efficient functionalization.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of adamantane so challenging?
A1: The primary challenges in functionalizing the adamantane cage stem from its high stability and the strength of its carbon-hydrogen (C-H) bonds. The bond dissociation energies for the tertiary (bridgehead) and secondary C-H bonds are approximately 99 kcal/mol and 96 kcal/mol, respectively, making them difficult to cleave.[5][6] Achieving selectivity between the four equivalent tertiary (bridgehead) positions and the twelve equivalent secondary (methylene) positions is another significant hurdle.[5][7] Additionally, the nonpolar nature of adamantane can lead to solubility issues in many common reaction solvents.[8][9][]
Q2: What are the main strategies for functionalizing adamantane?
A2: The main strategies involve the generation of reactive intermediates such as carbocations or radicals.[5][11] Common approaches include:
-
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) which can then be substituted.
-
Direct C-H Functionalization: This is an attractive atom-economical approach that avoids pre-functionalization.[11] Methods include radical-based reactions using potent hydrogen atom abstractors and, more recently, photocatalysis.[5][12][13]
-
Lewis Acid-Catalyzed Reactions: These can promote rearrangements and substitutions on the adamantane core.[5]
Q3: How can I improve the regioselectivity of my adamantane functionalization reaction?
A3: Achieving high regioselectivity, particularly for the tertiary (bridgehead) position, is a common goal. Strategies to improve selectivity include:
-
Catalyst Control: Employing specific catalysts, such as certain photoredox or hydrogen-atom transfer (HAT) catalysts, can favor functionalization at the tertiary C-H bonds.[14][12][13]
-
Reaction Conditions: Fine-tuning reaction parameters like solvent, temperature, and the nature of the radical initiator can influence the selectivity.
-
Directing Groups: While less common for the adamantane core itself, installing a directing group on a pre-functionalized adamantane can guide subsequent reactions to a specific position.
Q4: My adamantane derivative is difficult to purify. What methods are most effective?
A4: The nonpolar and often crystalline nature of adamantane derivatives can make purification challenging. Common and effective purification techniques include:
-
Sublimation: Adamantane and some of its less polar derivatives have the ability to sublime, which can be a powerful purification method to remove non-volatile impurities.[]
-
Recrystallization: This is a standard method for purifying solid adamantane derivatives. Choosing an appropriate solvent system is crucial.[15][16]
-
Column Chromatography: For more polar derivatives, silica gel chromatography can be effective.[15] Due to the low polarity of many adamantane compounds, a nonpolar eluent system (e.g., hexane/ethyl acetate) is often required. Visualization on TLC plates may require staining with potassium permanganate or iodine as many derivatives are UV-inactive.[9]
Troubleshooting Guides
Problem 1: Low or No Yield in Direct C-H Functionalization
| Potential Cause | Suggested Solution |
| Insufficiently Reactive H-atom Abstractor | The C-H bonds of adamantane are very strong. Ensure your radical initiator or photocatalyst is energetic enough to abstract a hydrogen atom. Peroxides (e.g., di-tert-butyl peroxide) or photoexcited ketones are often required.[5] |
| Catalyst Deactivation | The catalyst may be sensitive to air or moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[17] |
| Poor Solubility of Reactants | Adamantane is highly nonpolar. Use a solvent that can dissolve both the adamantane substrate and other reagents. In some cases, a co-solvent system may be necessary.[17] |
| Suboptimal Reaction Conditions | The reaction may require higher temperatures or longer reaction times to proceed. Monitor the reaction progress by TLC or GC to determine the optimal duration. For photochemical reactions, ensure the light source has the correct wavelength and sufficient intensity.[17] |
Problem 2: Poor Regioselectivity (Mixture of Tertiary and Secondary Functionalization)
| Potential Cause | Suggested Solution |
| Non-selective Radical Species | Highly reactive radicals can be less selective. Consider using a catalytic system known for its selectivity towards tertiary C-H bonds, such as specific H-atom transfer catalysts in photoredox reactions.[14][13] |
| Reaction Conditions Favoring Secondary Functionalization | While tertiary C-H bonds are generally more reactive towards radical abstraction, certain conditions can lead to a mixture. Experiment with different solvents and temperatures to optimize for the desired isomer. |
| Statistical Distribution | With twelve secondary C-H bonds versus four tertiary ones, a lack of strong electronic or steric bias can lead to a statistical mixture of products. A more selective method may be required. |
Experimental Protocols
Protocol 1: Photocatalytic C-H Alkylation of Adamantane
This protocol is adapted from a method utilizing dual photoredox and H-atom transfer catalysis for the selective alkylation of the tertiary C-H bonds of adamantane.[14][13][18]
Materials:
-
Adamantane
-
Alkene (e.g., phenyl vinyl sulfone)
-
Photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)
-
H-atom transfer (HAT) catalyst (e.g., a quinuclidine derivative)
-
Solvent (e.g., acetonitrile)
-
Blue LED light source
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
In a Schlenk tube, combine adamantane (1.5 to 2 equivalents), the alkene (1 equivalent), the photocatalyst (e.g., 1-2 mol%), and the HAT catalyst (e.g., 5-10 mol%).
-
Add the solvent under an inert atmosphere.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. Reactions are typically complete within 8-24 hours.[18]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the alkylated adamantane product.
Quantitative Data Example for Photocatalytic Alkylation:
| Alkene Substrate | Product Yield (%) | Reference |
| Phenyl vinyl sulfone | 72 | [14] |
| Acrylonitrile | 57-91 | [14] |
| Methyl acrylate | 65-94 | [19] |
| N-Boc-dehydroalanine methyl ester | 89 | [19] |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield in adamantane functionalization.
Experimental Workflow for Photocatalytic Functionalization
References
- 1. nbinno.com [nbinno.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Product Formation in Adamantane Reactions
Welcome to the technical support center for adamantane chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side product formation in adamantane reactions.
General Troubleshooting
Q1: My adamantane substitution reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in adamantane substitution reactions can arise from several factors. Below is a checklist of potential issues and corresponding solutions:
-
Incomplete Reaction: Adamantane's C-H bonds are strong, making their activation challenging.[1]
-
Solution: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. For photochemical reactions, verify that your light source is emitting at the correct wavelength and intensity.[1]
-
-
Purity of Reagents and Stoichiometry: Impurities present in reagents or solvents can lead to unintended side reactions.[2] Incorrect stoichiometry will also directly affect the maximum theoretical yield.
-
Solution: It is recommended to use purified reagents and solvents. Ensure precise measurement of all reaction components. Using an excess of adamantane can be beneficial if it is the more economical starting material.[1]
-
-
Catalyst Deactivation: The catalyst may degrade or be poisoned during the reaction.
-
Solution: If your catalyst is sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). In some instances, the slow addition of a reagent or catalyst can help maintain its activity.[1]
-
-
Suboptimal Reaction Conditions: The reaction's temperature, solvent, and catalyst concentration are critical parameters.
-
Solution: Screen a variety of solvents to find one that is compatible with the reaction mechanism and dissolves all reactants. Optimize the catalyst loading, as too much or too little can be detrimental.[1]
-
-
Workup and Purification Losses: The desired product can be lost during extraction, washing, or chromatographic purification.[1]
-
Solution: To minimize losses, ensure all transfers of solutions are quantitative by rinsing glassware with the appropriate solvent.
-
Q2: How can I effectively monitor the progress of my adamantane reaction?
A2: The progress of adamantane reactions can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC Analysis: You can spot the starting material, the reaction mixture, and a co-spot on a TLC plate to track the consumption of adamantane and the formation of products.[3]
-
GC-MS Analysis: This technique provides a more detailed analysis of the product distribution, allowing for the identification and quantification of different species in the reaction mixture.[3][4]
Adamantane Bromination
Q3: My bromination reaction is producing a mixture of mono- and di-bromoadamantane when I am targeting only monobromination. How can I prevent this?
A3: The formation of polybrominated products is a common issue in adamantane bromination.
-
Possible Cause: The presence of trace amounts of a Lewis acid catalyst or overly harsh reaction conditions can promote further bromination.[3]
-
Suggested Solution: To selectively obtain 1-bromoadamantane, it is crucial to avoid the use of Lewis acid catalysts. A common method involves refluxing adamantane with an excess of liquid bromine.[3] Using a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin can also improve selectivity.[3]
Q4: I am attempting to synthesize 1,3-dibromoadamantane, but the yield is low with a significant amount of starting material remaining. What should I do?
A4: Low yields in the synthesis of 1,3-dibromoadamantane are often due to incomplete conversion.
-
Possible Cause: Inadequate catalyst activity or insufficient reaction time can lead to an incomplete reaction.[3]
-
Suggested Solution: Ensure that the Lewis acid catalyst (e.g., AlBr₃ or FeBr₃) is active and used in the appropriate amount. Monitoring the reaction by TLC or GC-MS will help in determining the optimal reaction time.[3]
Q5: The synthesis of 1,3,5-tribromoadamantane is yielding a mixture of di-, tri-, and tetra-brominated products. How can I improve the selectivity?
A5: Achieving high selectivity for 1,3,5-tribromoadamantane requires careful control of reaction conditions.
-
Possible Cause: The reaction conditions are not optimized to favor the formation of the tri-substituted product.[3]
-
Suggested Solution: Carefully control the stoichiometry of the reactants and the reaction time. A reported method for achieving a high yield of 1,3,5-tribromoadamantane involves bromination in neat bromine with iron powder as a catalyst at reflux for 24 hours.[3] Purification of the product mixture via recrystallization is essential to isolate the desired product.[3]
Data Presentation: Controlled Bromination of Adamantane
| Target Product | Brominating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| 1-Bromoadamantane | Br₂ | None | Neat | 9 | ~93 | [5] |
| 1-Bromoadamantane | 1,3-Dibromo-5,5-dimethylhydantoin | Not specified | Trichloromethane | 24 - 36 | High Purity | [5] |
| 1,3-Dibromoadamantane | Br₂ | Fe | Neat | 1 | Not specified | [3] |
| 1,3,5-Tribromoadamantane | Br₂ | Fe | Neat | 24 | ~80 | [3] |
| 1,3,5,7-Tetrabromoadamantane | Br₂ | AlCl₃ | Neat | 24 | High Yield | [3] |
Experimental Protocols: Adamantane Bromination
Protocol 1: Synthesis of 1-Bromoadamantane [3][6]
-
In a round-bottom flask equipped with a reflux condenser, add adamantane (30 g).
-
Carefully add liquid bromine (24 mL) to the flask.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
After cooling, quench the excess bromine with a saturated aqueous solution of sodium bisulfite.
-
Filter the solid product, wash with water until neutral, and dry.
-
Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.
Protocol 2: Synthesis of 1,3,5-Tribromoadamantane [3]
-
In a flask equipped with a reflux condenser, add adamantane to an excess of liquid bromine.
-
Add iron powder as a catalyst.
-
Reflux the mixture for 24 hours.
-
After cooling, carefully quench the excess bromine with a reducing agent like sodium bisulfite solution.
-
Isolate the solid product by filtration, wash thoroughly with water, and dry.
-
Purify by recrystallization to obtain 1,3,5-tribromoadamantane.
Visualization: Stepwise Bromination of Adamantane
Friedel-Crafts Alkylation
Q6: I am observing rearranged products in my Friedel-Crafts alkylation of an aromatic compound with a primary alkyl halide-substituted adamantane. How can I avoid this?
A6: Carbocation rearrangements are a common challenge in Friedel-Crafts alkylation reactions, especially with primary and some secondary alkyl halides.
-
Possible Cause: The reaction proceeds through a carbocation intermediate. Primary carbocations are unstable and tend to rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts.
-
Suggested Solution: To avoid rearrangements, consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in Friedel-Crafts acylation is stable and does not rearrange.
Data Presentation: Indium-Catalyzed Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane
| Aromatic Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| Benzene | InBr₃ (5) | 1-Adamantylbenzene | 91 | [7] |
| Toluene | InBr₃ (5) | 1-Adamantyl-4-methylbenzene | 95 | [7] |
| Anisole | InBr₃ (5) | 1-Adamantyl-4-methoxybenzene | 98 | [7] |
| Fluorobenzene | InCl₃ (5) | 1-Adamantyl-4-fluorobenzene | 85 | [7] |
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Bromoadamantane[7]
-
To a dry round-bottom flask under an inert atmosphere, add benzene.
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.
-
Add the indium catalyst (e.g., InBr₃, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: General Mechanism of Friedel-Crafts Alkylation
Adamantane Hydroxylation
Q7: The microbial hydroxylation of adamantane is resulting in a low yield. What are the potential reasons?
A7: Low yields in microbial hydroxylation can be due to several factors related to the biological system and reaction conditions.
-
Possible Cause: Poor bioavailability of adamantane to the microbial cells due to its low aqueous solubility.[8]
-
Solution: The addition of a surfactant or co-solvent can improve the solubility of adamantane in the culture medium.
-
-
Possible Cause: The cytochrome P450 enzyme system responsible for hydroxylation is not being expressed or is inactive.[8]
-
Solution: Ensure that an appropriate inducer is present in the culture medium. For some microorganisms, the substrate itself or a related compound may act as an inducer.[8]
-
Q8: My microbial hydroxylation is producing multiple hydroxylated by-products, leading to low selectivity. How can this be addressed?
A8: The formation of multiple hydroxylated products is a common challenge in biocatalytic reactions.
-
Possible Cause: The chosen microorganism expresses multiple hydroxylases with different regioselectivities.[8]
-
Solution: Screen different microbial strains to find one with higher selectivity for the desired product. For example, Streptomyces griseoplanus is known for its high regioselectivity in producing 1-adamantanol.[9]
-
-
Possible Cause: Over-hydroxylation of the initial product.
-
Solution: Optimize the reaction time. Shorter incubation times may favor the formation of the mono-hydroxylated product, while longer times can lead to the formation of diols and other poly-hydroxylated derivatives.[8]
-
Data Presentation: Microbial Hydroxylation of Adamantane
| Microorganism | Substrate | Product(s) | Molar Conversion Yield (%) | Reference(s) |
| Streptomyces griseoplanus | Adamantane | 1-Adamantanol | 32 | [9] |
| Pseudomonas putida (with CAM plasmid) | Adamantane | 1-Adamantanol | Moderate | [9] |
Experimental Protocol: General Procedure for Whole-Cell Microbial Hydroxylation of Adamantane[8]
-
Microorganism and Culture Medium: Select a suitable microorganism (e.g., Streptomyces griseoplanus) and prepare the appropriate culture medium.
-
Inoculation and Pre-culture: Inoculate a starter culture and grow under optimal conditions (e.g., specific temperature, shaking speed).
-
Biotransformation: Add adamantane (and any necessary inducers or solubilizing agents) to the culture and incubate for the desired period.
-
Extraction: After incubation, separate the microbial cells from the culture broth by centrifugation or filtration. Extract the hydroxylated products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis and Purification: Analyze the crude extract using GC or HPLC to identify and quantify the products. Purify the desired hydroxylated adamantane derivatives using column chromatography.
Visualization: General Workflow for Microbial Hydroxylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of sulfonamide drugs in storage and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sulfonamide drugs in storage and solutions. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sulfonamide drugs?
A1: Sulfonamide drugs are susceptible to degradation through several pathways, with the most common being hydrolysis, oxidation, and photodegradation.[1][2] Hydrolysis can be catalyzed by both acidic and basic conditions.[3][4] Oxidation can be initiated by atmospheric oxygen or oxidizing agents.[5][6][7] Photodegradation occurs upon exposure to light, particularly UV radiation.[8][9]
Q2: What are the optimal storage conditions for solid sulfonamide drugs?
A2: To ensure long-term stability, solid sulfonamide drugs should be stored in a cool, dry, and dark place.[10][11][12] It is recommended to store them in tightly sealed containers to protect them from moisture and air.[10][13][14][15] For some sulfonamides, refrigeration may be necessary.[10]
Q3: How does pH affect the stability of sulfonamide drugs in solution?
A3: The stability of sulfonamide solutions is highly dependent on pH. Generally, sulfonamides are most stable in neutral or slightly acidic solutions.[16] Both strongly acidic and alkaline conditions can catalyze hydrolysis, leading to the breakdown of the drug.[3][4][17] The maximal stability for some derivatives has been observed around pH 5.[17]
Q4: My sulfonamide solution has changed color. What could be the cause?
A4: A color change in a sulfonamide solution often indicates degradation. This can be due to oxidation or photodegradation, which can produce colored byproducts.[18] Exposure to air and light can accelerate these processes.[10]
Q5: I'm observing unexpected peaks in my HPLC analysis of a sulfonamide sample. What could they be?
A5: Unexpected peaks in an HPLC chromatogram are likely degradation products. Depending on the degradation pathway, these could include hydrolysis products like sulfanilic acid and the corresponding aromatic amine, or oxidation products.[19][20]
Troubleshooting Guides
Issue 1: Rapid Degradation of Sulfonamide in Aqueous Solution
Symptoms:
-
A significant decrease in the parent drug concentration over a short period.
-
Appearance of new peaks in HPLC analysis.
-
Change in the physical appearance of the solution (e.g., color, precipitation).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | Measure the pH of your solution. Adjust the pH to a range where the specific sulfonamide is known to be more stable, typically near neutral or slightly acidic.[16] Consult literature for the optimal pH for your specific drug. |
| Exposure to Light | Prepare and store the solution in amber-colored glassware or protect it from light by wrapping the container in aluminum foil.[10][12] Minimize exposure to ambient light during experiments. |
| Presence of Oxidizing Agents | Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. Use high-purity solvents and reagents to prepare your solutions. |
| Elevated Temperature | Store the solution at a lower temperature, such as in a refrigerator (2-8 °C), if the drug's stability profile allows.[11][15] Avoid exposing the solution to high temperatures during experimental procedures unless required. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in drug concentration measurements between replicate samples.
-
Non-reproducible degradation kinetics.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Control of Environmental Factors | Ensure all experimental parameters (temperature, pH, light exposure) are consistently maintained across all samples and experiments. Use a calibrated incubator or water bath for temperature control. |
| Sample Handling and Preparation | Standardize your sample preparation protocol. Ensure accurate and consistent pipetting and dilution. Prepare fresh solutions for each experiment to avoid variability from aged stock solutions. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy to ensure it is suitable for stability testing.[20][21] Use an internal standard to correct for variations in sample injection and analysis. |
| Matrix Effects (for biological samples) | If working with biological matrices like plasma or tissue, be aware of potential enzymatic degradation or binding of the drug to matrix components.[22][23][24] Perform stability assessments in the specific matrix. |
Data Presentation
Table 1: Factors Influencing Sulfonamide Drug Stability
| Factor | Effect on Stability | Recommendations |
| pH | Both acidic and alkaline conditions can accelerate hydrolysis.[3][4] Maximum stability is often found near neutral pH.[16] | Buffer solutions to the optimal pH for the specific sulfonamide. |
| Temperature | Higher temperatures increase the rate of degradation reactions.[25] | Store at recommended cool temperatures and control temperature during experiments.[11][15] |
| Light | UV and visible light can cause photodegradation.[8][9] | Protect from light using amber containers or by working in low-light conditions.[10][12] |
| Oxygen | Atmospheric oxygen can lead to oxidative degradation.[5] | Purge solutions with an inert gas (e.g., nitrogen, argon) and use sealed containers. |
| Moisture | Can promote hydrolysis of solid-state drugs. | Store solid drugs in a desiccator or with a desiccant.[12] |
Table 2: Half-lives of Select Sulfonamides Under Frozen Storage (-20°C) in Pig Liver Tissue [23][24]
| Sulfonamide | Half-life (days) |
| Sulfadimethoxine | 567 |
| Sulfadimidine | 457 |
| Sulfachlorpyridazine | 312 |
| Sulfathiazole | 291 |
| Sulfaquinoxaline | 271 |
Experimental Protocols
Protocol 1: General Stability Testing of a Sulfonamide in Solution
Objective: To determine the stability of a sulfonamide drug in a specific aqueous solution over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of the sulfonamide drug in a suitable solvent. Dilute the stock solution to the desired final concentration in the test buffer (e.g., phosphate-buffered saline at a specific pH).
-
Sample Aliquoting: Aliquot the final solution into multiple vials made of a material that does not interact with the drug (e.g., amber glass).
-
Storage Conditions: Store the vials under controlled conditions of temperature and light that are relevant to the intended use or storage of the drug. Include a control set of vials stored at a condition known to minimize degradation (e.g., -80°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Sample Analysis: Immediately analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent drug and any major degradation products.[21]
-
Data Analysis: Plot the concentration of the parent drug versus time to determine the degradation kinetics and calculate the shelf-life or half-life of the drug under the tested conditions.
Protocol 2: Forced Degradation Study (Photostability)
Objective: To evaluate the photosensitivity of a sulfonamide drug.
Methodology:
-
Sample Preparation: Prepare solutions of the sulfonamide drug in a transparent, inert solvent. Also, prepare a thin layer of the solid drug powder in a transparent container.
-
Control Samples: Prepare identical samples to be kept in the dark as controls.
-
Light Exposure: Expose the samples to a light source that provides both visible and UV output, according to ICH Q1B guidelines.[8][26][27][28] A common exposure level is 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV light.
-
Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated analytical method (e.g., HPLC) to quantify the parent drug and detect any photodegradation products.[20]
-
Assessment: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.
Visualizations
Caption: Major degradation pathways of sulfonamide drugs.
Caption: Troubleshooting workflow for sulfonamide degradation.
References
- 1. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide synthesis by oxidation [organic-chemistry.org]
- 7. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. staging.keyorganics.net [staging.keyorganics.net]
- 15. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 16. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. hjgc.ic-mag.com [hjgc.ic-mag.com]
- 26. database.ich.org [database.ich.org]
- 27. Photostability | SGS USA [sgs.com]
- 28. ikev.org [ikev.org]
Technical Support Center: Enhancing Aqueous Solubility of Adamantane-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of adamantane-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: Why do many adamantane-based drugs exhibit poor aqueous solubility?
A1: The adamantane core is a rigid, bulky, and highly lipophilic hydrocarbon structure. This non-polar nature results in unfavorable interactions with polar solvents like water, leading to low aqueous solubility.[1] Additionally, the strong crystal lattice energy of many adamantane derivatives can further impede dissolution in aqueous media.[1]
Q2: What are the primary strategies to improve the aqueous solubility of adamantane-based compounds?
A2: Several effective strategies can be employed to enhance the aqueous solubility of adamantane-containing drugs. These include:
-
Salt Formation: For adamantane derivatives with ionizable groups (e.g., amines or carboxylic acids), conversion to a salt form can dramatically increase solubility.[1]
-
Cyclodextrin Complexation: The hydrophobic adamantane moiety can be encapsulated within the hydrophobic cavity of cyclodextrins, which have a hydrophilic exterior, thereby increasing the apparent water solubility of the drug.[1]
-
Prodrug Synthesis: A prodrug, an inactive or less active derivative, can be synthesized to have improved solubility. This derivative is then converted to the active parent drug within the body.
-
Chemical Modification: Introducing polar functional groups, such as hydroxyl or amino groups, onto the adamantane scaffold can increase its polarity and, consequently, its aqueous solubility.[1]
-
Nanotechnology Approaches: Formulating the drug into nanoparticles can increase its surface area, leading to enhanced dissolution and solubility.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Formation of Cyclodextrin Inclusion Complex
Possible Causes:
-
Inappropriate Cyclodextrin Type: The size of the cyclodextrin cavity may not be suitable for the specific adamantane derivative.
-
Suboptimal Molar Ratio: The ratio of the drug to the cyclodextrin may not be optimal for efficient complexation.
-
Insufficient Reaction Time or Temperature: The complexation process may not have reached equilibrium.
-
Poor Initial Dissolution of Reactants: The drug or cyclodextrin may not be adequately dissolved in their respective solvents before mixing.
Troubleshooting Steps:
-
Screen Different Cyclodextrins: Beta-cyclodextrin (β-CD) is often a good starting point due to its cavity size being compatible with the adamantane cage. However, consider testing other derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which offer improved aqueous solubility over the parent β-CD.
-
Optimize Molar Ratio: Experiment with different molar ratios of the adamantane drug to the cyclodextrin (e.g., 1:1, 1:2, 2:1) to find the most effective stoichiometry for complexation.
-
Adjust Reaction Conditions: Increase the stirring time and/or temperature to facilitate the formation of the inclusion complex. Monitor the process to avoid degradation of the drug.
-
Ensure Complete Initial Dissolution: Use a co-solvent like ethanol or methanol to dissolve the adamantane-based drug before adding it to the aqueous cyclodextrin solution.
Issue 2: Precipitation or Low Yield During Salt Formation
Possible Causes:
-
Inappropriate Counter-ion: The selected acid or base may not form a stable salt with the adamantane derivative.
-
Incorrect Stoichiometry: An improper molar ratio of the drug to the salt-forming agent can lead to incomplete salt formation.
-
Unsuitable Solvent System: The solvent used may not be optimal for the crystallization of the salt.
-
pH is Not at the Optimal Point for Salt Stability: The pH of the solution can significantly impact salt formation and stability.
Troubleshooting Steps:
-
Screen a Variety of Counter-ions: Test a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric) or bases to identify the one that forms the most stable and soluble salt.
-
Ensure Equimolar Stoichiometry: Use a 1:1 molar ratio of the drug to the salt-forming agent as a starting point.
-
Experiment with Different Solvents: Try a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone) and solvent mixtures to find the optimal conditions for salt crystallization.
-
Control the pH: Carefully adjust and monitor the pH of the reaction mixture to ensure it is conducive to salt formation.
Data Presentation
Table 1: Enhancement of Aqueous Solubility of Adamantane Derivatives via Salt Formation
| Adamantane Derivative | Form | Aqueous Solubility | Fold Increase |
| Amantadine | Free Base | Low | - |
| Amantadine Hydrochloride | Salt | 400 mg/mL | Significant |
| Rimantadine | Free Base | 9.15 x 10⁻³ g/L | - |
| Rimantadine Hydrochloride | Salt | 50 mg/mL | ~5464 |
| Saxagliptin | Free Base | 2.26 mg/mL | - |
| Saxagliptin Hydrochloride | Salt | ~2 mg/mL in PBS (pH 7.2) | Similar to free base in PBS |
Note: Solubility can be pH-dependent. Data is compiled from various sources for comparative purposes.[2][3][4][5][6][7]
Table 2: Improvement of Adamantane Carboxylic Acid Solubility with Cyclodextrin
| Compound | Cyclodextrin | Method | Effect on Solubility |
| 1-Adamantane Carboxylic Acid | β-Cyclodextrin | Ultrasound velocimetry, NMR, Molecular simulations | Affinity is dramatically reduced in the presence of 5% DMSO. |
| 1-Adamantane Carboxylic Acid | γ-Cyclodextrin | Ultrasound velocimetry, NMR, Molecular simulations | Affinity is not significantly modified in the presence of 5% DMSO. |
This table highlights the importance of selecting the appropriate cyclodextrin and considering the impact of co-solvents.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is suitable for poorly water-soluble adamantane-based drugs.
Materials:
-
Adamantane-based drug
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)
-
Ethanol (50%)
-
Mortar and pestle
-
Sieve (No. 80)
-
Desiccator with fused calcium chloride
Procedure:
-
Place the desired amount of cyclodextrin into a mortar.
-
Add a small quantity of 50% ethanol while triturating to form a slurry-like consistency.
-
Slowly incorporate the adamantane-based drug into the slurry.
-
Continue to triturate the mixture for at least one hour to ensure thorough mixing and complex formation.
-
Air-dry the resulting paste at room temperature (approximately 25°C) for 24 hours.
-
Pulverize the dried product and pass it through a No. 80 sieve.
-
Store the final powdered inclusion complex in a desiccator over fused calcium chloride.[8]
Protocol 2: Salt Formation of an Amine-Containing Adamantane Drug (Memantine Hydrochloride)
This protocol describes a two-step synthesis of memantine hydrochloride from 1,3-dimethyl-adamantane.
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane
-
Slowly add 1,3-dimethyl-adamantane to nitric acid at 20–25 °C over 30 minutes with stirring for 1 hour.
-
Add formamide within 0.5 hours.
-
Heat the mixture to 85 °C over 2 hours.
-
After the reaction is complete, cool the mixture to 5–10 °C and add it to ice-cold water.
-
Extract the product with dichloromethane.
Step 2: Hydrolysis and Salt Formation to Yield Memantine Hydrochloride
-
To the product from Step 1, add a mixture of 36% hydrochloric acid and water.
-
Stir the mixture for 20 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane to the concentrated solution and heat to reflux for 30 minutes.
-
Cool the reaction mixture to 5–10 °C for 1 hour to allow the white solid of memantine hydrochloride to precipitate.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum.[9]
Protocol 3: Synthesis of an Adamantane-Based Prodrug
This is a general procedure for creating an amino acid prodrug of a hydroxyl-containing adamantane derivative to improve solubility.
Materials:
-
Hydroxyl-containing adamantane drug
-
N-protected amino acid (e.g., Boc-glycine)
-
Coupling agent (e.g., DCC or EDC/HOBt)
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
Catalytic base (e.g., DMAP)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the N-protected amino acid in an anhydrous solvent.
-
Add the coupling reagent and stir at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
Add the hydroxyl-containing adamantane drug to the reaction mixture.
-
Add a catalytic amount of the base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated byproducts.
-
Wash the organic layer sequentially with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection (if necessary):
-
Remove the protecting group from the amino acid moiety under appropriate conditions (e.g., using trifluoroacetic acid for a Boc group).
-
-
Characterization:
-
Confirm the structure of the final prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1908748A1 - Process for the preparation of memantine and its hydrochloric acid salt form - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 7. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Resolving ambiguous NMR peaks in adamantane derivative characterization
Technical Support Center: Characterization of Adamantane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks during the characterization of adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do the 1H NMR spectra of my adamantane derivatives show broad and overlapping signals?
A1: The rigid and highly symmetrical cage structure of adamantane is a primary reason for signal overlap in 1H NMR spectra.[1] Protons on the adamantane core often have very similar chemical environments, leading to multiplets that are difficult to resolve, especially at lower magnetic field strengths. The introduction of substituents can break this symmetry, but signals may still remain close together, resulting in complex and overlapping patterns.[2]
Q2: How do substituents on the adamantane cage affect the 1H and 13C chemical shifts?
A2: Substituents significantly influence the chemical shifts of nearby protons and carbons. Electronegative groups will generally cause a downfield shift (higher ppm value) for adjacent nuclei.[1] The magnitude and direction of the shift depend on the nature of the substituent, its position on the adamantane core (bridgehead or methylene), and through-space effects like magnetic anisotropy from aromatic substituents.[1][3]
Q3: My 13C NMR spectrum is missing signals, or some are very weak. What is the cause?
A3: Weak or missing signals in a 13C NMR spectrum, particularly for quaternary carbons, are often due to the absence of a Nuclear Overhauser Effect (NOE) enhancement and long relaxation times.[1] To improve the signal-to-noise ratio for these carbons, you can increase the number of scans and lengthen the relaxation delay (d1) in your experiment. Insufficient sample concentration or sample degradation can also lead to missing signals.
Q4: I see unexpected peaks in my NMR spectrum. How can I identify their source?
A4: Unexpected peaks can originate from several sources:
-
Impurities: Residual solvents from synthesis or purification (e.g., ethyl acetate, hexane), starting materials, or byproducts.[4]
-
Contaminants: Grease from glassware or impurities in the NMR solvent. Running a spectrum of the neat deuterated solvent can help identify solvent-related impurities.[4]
-
Water: The chemical shift of water is highly dependent on the solvent and temperature.[4]
-
Sample Degradation: The compound may not be stable in the chosen NMR solvent.
Troubleshooting Guides for Ambiguous Peaks
Issue 1: Overlapping Multiplets in the 1H NMR Spectrum
Initial Steps:
-
Optimize Shimming: Poor magnetic field homogeneity is a common cause of peak broadening and poor resolution. Re-shim the spectrometer before acquiring data.[4]
-
Change NMR Solvent: Switching to a solvent with a different magnetic susceptibility (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and potentially resolve overlapping signals.[5]
Advanced Techniques:
If initial steps fail, employ two-dimensional (2D) NMR experiments to resolve overlapping signals.
-
1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum reveal these coupling networks, helping to trace out spin systems even when multiplets overlap in the 1D spectrum.
-
Higher-Field NMR: If accessible, acquiring the spectrum on a higher-field spectrometer will increase the dispersion of signals, which can often resolve overlapping multiplets.
Issue 2: Unambiguous Assignment of CH, CH₂, and CH₃ Groups
DEPT (Distortionless Enhancement by Polarization Transfer):
This set of experiments is invaluable for differentiating between CH, CH₂, and CH₃ groups.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks. Quaternary carbons are absent.
-
DEPT-90: Shows only CH signals.
-
By comparing the broadband-decoupled 13C spectrum with the DEPT-135 and DEPT-90 spectra, all carbon types can be unambiguously assigned.
Issue 3: Complete Structural Elucidation and Assignment of All Signals
Heteronuclear Correlation Experiments:
For complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives, heteronuclear correlation experiments are essential.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond 1H-13C correlation). This is extremely useful for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds (and sometimes four). This experiment is crucial for identifying connectivity between different parts of the molecule and for assigning quaternary carbons, which do not appear in an HSQC spectrum.
Data Presentation: Typical NMR Chemical Shifts
The following tables summarize typical 1H and 13C NMR chemical shifts for unsubstituted adamantane and select monosubstituted derivatives. Chemical shifts are in ppm relative to TMS.
Table 1: 1H and 13C NMR Chemical Shifts for Adamantane
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| CH (Bridgehead) | ~1.87 | ~28.5 |
| CH₂ (Methylene) | ~1.75 | ~37.9 |
Note: In solution, the protons of adamantane often appear as two broad singlets or a single broad multiplet due to small coupling constants.
Table 2: Approximate 13C Chemical Shifts for 1-Substituted Adamantanes
| Substituent (X) | C1 (α) | C2,9,8 (β) | C4,6,10 (γ) | C3,5,7 (δ) |
| -H | 28.5 | 37.9 | 37.9 | 28.5 |
| -CH₃ | 33.4 | 41.0 | 36.9 | 28.6 |
| -NH₂ | 47.5 | 40.4 | 36.7 | 28.0 |
| -OH | 67.8 | 42.1 | 36.5 | 30.9 |
| -Cl | 61.1 | 42.8 | 36.1 | 31.4 |
| -Br | 55.7 | 42.8 | 35.8 | 31.2 |
| -COOH | 40.8 | 38.7 | 36.5 | 28.9 |
Data compiled from various sources.[6] Actual chemical shifts can vary with solvent and other experimental conditions.
Experimental Protocols
General Sample Preparation
-
Dissolve Sample: Weigh 5-10 mg of the adamantane derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]
-
Transfer: Transfer the solution to a clean, dry NMR tube.
Protocol for 2D NMR Experiments (COSY, HSQC, HMBC)
These are general guidelines; specific parameters may need to be optimized for your instrument and sample.
-
Acquire 1D Spectra: First, acquire standard 1D 1H and 13C spectra to determine the spectral widths and appropriate offset frequencies.
-
Set Up 2D Experiment:
-
COSY: This is a homonuclear experiment. The spectral width in both dimensions will be based on the 1H spectrum.
-
HSQC/HMBC: These are heteronuclear experiments. The direct dimension (F2) corresponds to 1H, and the indirect dimension (F1) corresponds to 13C. Set the respective spectral widths.
-
-
Acquisition Parameters:
-
Number of Scans (ns): Set to a multiple of 2 or 4, depending on the pulse program. A higher number of scans will improve the signal-to-noise ratio.
-
Number of Increments (td in F1): This determines the resolution in the indirect dimension. A typical value is 256 or 512.
-
Relaxation Delay (d1): A delay of 1-2 seconds is common.
-
-
Processing: After acquisition, the data is subjected to a 2D Fourier transform, followed by phasing and baseline correction.
Protocol for DEPT Experiments
-
Acquire 13C Spectrum: Run a standard proton-decoupled 13C NMR spectrum to identify all carbon signals.
-
Run DEPT-135: This is the most informative single DEPT experiment.
-
Run DEPT-90 (Optional but Recommended): This experiment will definitively identify all CH signals.
-
Analysis: Compare the three spectra (13C, DEPT-135, and DEPT-90) to assign the multiplicity of each carbon signal.
Visualizations
Workflow for Resolving Ambiguous Peaks
Caption: A logical workflow for troubleshooting and resolving ambiguous NMR peaks in adamantane derivatives.
Relationship between 2D NMR Experiments for Structural Elucidation
Caption: The interplay of various 1D and 2D NMR experiments for complete structural elucidation.
References
Strategies to reduce the cytotoxicity of novel adamantane compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel adamantane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cytotoxicity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the cytotoxicity of adamantane compounds?
A: The cytotoxicity of adamantane derivatives is often linked to their unique physicochemical properties. The adamantane cage is a bulky, highly lipophilic scaffold.[1][2] This lipophilicity allows the compounds to readily interact with and penetrate lipid-rich biological membranes, which can lead to membrane disruption.[2][3] Furthermore, the rigid structure of adamantane can facilitate specific interactions with hydrophobic pockets in proteins, such as ion channels and receptors, potentially leading to off-target effects and toxicity.[3]
Q2: How can I strategically modify a novel adamantane compound to reduce its cytotoxicity?
A: Several strategies can be employed to mitigate the cytotoxicity of adamantane compounds, primarily by modulating their lipophilicity and structural interactions:
-
Introduce Polar or Hydrophilic Groups: Attaching polar functional groups (e.g., hydroxyl, carboxyl, amino groups) to the adamantane scaffold can increase the compound's hydrophilicity. This modification can reduce nonspecific interactions with cell membranes, thereby lowering cytotoxicity.
-
Incorporate Heteroatoms: Replacing carbon atoms within the adamantane cage with nitrogen to create azaadamantanes can significantly increase water solubility and reduce lipophilicity compared to their carbocyclic analogs.[4] This often leads to a more favorable toxicity profile.[4]
-
Surface Modification with Biocompatible Moieties: For adamantane-based systems like dendrimers, modifying the surface with biocompatible groups such as maltose or maltotriose units can significantly reduce toxicity.[5]
-
Use as a Carrier or Anchor: Adamantane can be used as an "anchor" to attach molecules to carrier systems like liposomes or cyclodextrins.[5][6] This approach can shield the inherent toxicity of the adamantane moiety while leveraging its properties for targeted delivery.[5]
Q3: My new adamantane derivative is highly potent but also highly cytotoxic. How can I improve its therapeutic index?
A: Improving the therapeutic index involves reducing toxicity while maintaining or enhancing efficacy. A key strategy is to explore the Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR).
Troubleshooting Guide
Issue: My novel adamantane compound shows high cytotoxicity in my initial in vitro screening (e.g., MTT or LDH assay).
Troubleshooting Steps:
-
Confirm the Cytotoxic Effect: Repeat the assay to ensure the results are reproducible. Include positive (e.g., doxorubicin) and negative (vehicle) controls to validate the assay performance.
-
Assess the Mechanism of Cell Death: Determine if the cytotoxicity is due to apoptosis or necrosis. Assays like Annexin V/Propidium Iodide (PI) staining can differentiate between these pathways and provide insight into the mechanism of toxicity.
-
Evaluate Lipophilicity: High lipophilicity is a common cause of cytotoxicity for adamantane compounds.[1][8] If not already known, determine the compound's partition coefficient (logP). A high logP value may correlate with the observed cytotoxicity.
-
Initiate Structural Modifications: Based on the insights from the steps above, begin a medicinal chemistry campaign to synthesize analogs with reduced toxicity.
Logical Workflow for Mitigating Cytotoxicity
The following diagram outlines a general workflow for identifying and reducing the cytotoxicity of novel adamantane compounds.
Caption: A workflow for assessing and mitigating adamantane cytotoxicity.
Data Presentation
Table 1: Comparative Cytotoxicity of Rimantadine Analogs
This table illustrates how modifying the amino group of rimantadine with different amino acids can significantly impact cytotoxicity.
| Compound | Structure | Antiviral Activity (IC₅₀, µM) vs. Influenza A/H3N2 | Cytotoxicity (CC₅₀, µM) in MDCK cells |
| Amantadine | 1-aminoadamantane | >100 | >100 |
| Rimantadine | 1-(1- adamantyl)ethanamine | >100 | >100 |
| Glycyl-rimantadine | Rimantadine-Glycine conjugate | 2.83 | >100 |
| Leucyl-rimantadine | Rimantadine-Leucine conjugate | 11.2 | >100 |
| Tyrosyl-rimantadine | Rimantadine-Tyrosine conjugate | 15.8 | >100 |
Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[7]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring metabolic activity.[9][10]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into a purple formazan product.[10] The amount of formazan is directly proportional to the number of viable cells.[10]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the adamantane compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in culture media) to each well.[11]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Data Acquisition: Measure the absorbance of each well at 540-570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10]
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[10] The assay involves an enzymatic reaction that results in a colored formazan product, which is proportional to the amount of LDH released.[10]
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the adamantane compound as described in the MTT protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100).
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[11]
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100.[10]
Signaling Pathway: Adamantane Blockade of Influenza M2 Proton Channel
Adamantane derivatives like amantadine and rimantadine exert their antiviral effect by blocking the M2 proton channel of the influenza A virus, which is essential for viral replication.[7]
Caption: Mechanism of adamantane inhibition of the influenza M2 channel.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
Validation & Comparative
Validating the Mechanism of Action of an Adamantane-Based DPP-IV Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adamantane-based Dipeptidyl Peptidase-4 (DPP-IV) inhibitor, Vildagliptin, against a non-adamantane alternative, Sitagliptin. We will delve into their mechanism of action, supported by experimental data, and provide detailed protocols for key validation assays.
Dipeptidyl Peptidase-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[1] Inhibition of DPP-IV is a key therapeutic strategy for type 2 diabetes.[2] Vildagliptin, an adamantane-containing compound, and Sitagliptin represent two distinct chemical classes of DPP-IV inhibitors.[3] This guide will illuminate the experimental validation of their shared mechanism of action.
Quantitative Comparison of Inhibitor Performance
The efficacy of DPP-IV inhibitors is often evaluated by their ability to lower glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes. The following table summarizes a comparative analysis of Vildagliptin and Sitagliptin.
| Inhibitor Class | Compound | Target | Key Performance Metric (HbA1c Reduction) |
| Adamantane-Based | Vildagliptin | DPP-IV | -0.54% from a baseline of 7.52%[4][5] |
| Non-Adamantane-Based | Sitagliptin | DPP-IV | -0.56% from a baseline of 7.80%[4][5] |
Signaling Pathway of DPP-IV Inhibition
DPP-IV inhibitors block the degradation of incretin hormones, GLP-1 and GIP, which are released after a meal.[3] This leads to increased insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells in a glucose-dependent manner, ultimately improving glycemic control.[6]
Experimental Protocols
Validating the mechanism of action of a DPP-IV inhibitor involves both biochemical and cell-based assays to confirm target engagement and cellular efficacy.
Experimental Workflow
The general workflow for validating a DPP-IV inhibitor involves an initial biochemical screen to determine direct enzyme inhibition, followed by a cell-based assay to assess the compound's activity in a more physiologically relevant context.
Fluorescence-Based DPP-IV Inhibition Assay (Biochemical)
This assay measures the direct inhibition of purified DPP-IV enzyme by the test compound.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 8.0)
-
Test compounds (Vildagliptin, Sitagliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate in Assay Buffer to their final working concentrations.
-
-
Assay Protocol:
-
Add 20 µL of the test compound at various concentrations to the wells of the microplate.
-
Add 20 µL of the diluted DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 60 µL of the Gly-Pro-AMC substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based DPP-IV Inhibition Assay
This assay validates the inhibitor's activity in a cellular context, accounting for cell permeability and intracellular target engagement.
Materials:
-
Caco-2 or HepG2 cells (expressing DPP-IV)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent DPP-IV substrate for live cells (e.g., a cell-permeable Gly-Pro-caged fluorophore)
-
Test compounds (Vildagliptin, Sitagliptin)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black microplate
-
Fluorescence microscope or plate reader
Procedure: [9]
-
Cell Culture:
-
Seed Caco-2 or HepG2 cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium containing various concentrations of the test compounds or a vehicle control (DMSO) to the cells.
-
Incubate at 37°C for 1-2 hours.
-
-
Substrate Addition and Incubation:
-
Remove the medium containing the test compounds and wash the cells with PBS.
-
Add the cell-permeable fluorescent DPP-IV substrate, diluted in an appropriate buffer, to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Calculate the percentage of DPP-IV inhibition in the treated cells compared to the vehicle-treated control cells.
-
Determine the cellular IC50 value for each inhibitor.
-
This guide provides a framework for understanding and validating the mechanism of action of adamantane-based DPP-IV inhibitors. The provided protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. DPP-4 inhibitors and their potential role in the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to M2 Channel Inhibition: Amantadine vs. the Hypothetical 1-Adamantaneethylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established influenza A M2 proton channel inhibitor, amantadine, with a theoretical analysis of a lesser-known derivative, 1-Adamantaneethylsulfonamide. Due to a lack of publicly available experimental data for this compound, this document presents a comprehensive overview of amantadine's performance, supported by experimental data, and offers a theoretical perspective on the potential activity of this compound based on structure-activity relationships of related adamantane compounds.
Introduction to M2 Channel Inhibition
The influenza A virus M2 protein is a tetrameric ion channel embedded in the viral envelope that plays a crucial role in the viral replication cycle. Upon viral entry into the host cell via an endosome, the acidic environment of the endosome triggers the M2 channel to conduct protons into the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein M1, a critical step for the vRNPs to enter the nucleus and initiate replication. M2 inhibitors block this proton transport, thereby preventing viral uncoating and replication.
Amantadine, a primary symmetric tricyclic amine, was one of the first antiviral drugs approved for the treatment of influenza A. Its mechanism of action involves binding to the pore of the M2 channel and physically occluding the passage of protons. However, the widespread emergence of resistant strains, most commonly bearing the S31N mutation in the M2 protein, has significantly limited its clinical use. This has spurred the development of new adamantane derivatives with the aim of overcoming this resistance.
Quantitative Comparison of M2 Inhibition
The following table summarizes the inhibitory activity of amantadine against wild-type influenza A M2 channels. No experimental data for this compound is currently available in the public domain.
| Compound | Assay Type | Influenza A Strain/M2 Genotype | IC50 / EC50 (µM) | Reference |
| Amantadine | Two-Electrode Voltage Clamp (TEVC) | Wild-Type (A/Udorn/72) | 16.0 ± 1.1 | |
| Plaque Reduction Assay | A/WSN/33 (H1N1) | ~1-10 | ||
| Surface Plasmon Resonance (SPR) | Wild-Type M2 | 0.91 | ||
| This compound | Not Available | Not Available | Not Available | - |
Mechanism of Action and Structural Insights
Amantadine binds within the pore of the M2 tetramer, with its amino group oriented towards the N-terminus. The adamantane cage makes hydrophobic interactions with pore-lining residues, including Val27, Ala30, and Ser31. This binding physically blocks the channel, preventing the formation of a continuous water wire necessary for proton translocation.
For This compound , a theoretical mechanism can be proposed. The adamantane scaffold would likely serve as the core binding motif, inserting into the M2 channel pore in a manner similar to amantadine. The key difference lies in the ethylsulfonamide substituent. The sulfonamide group is a hydrogen bond donor and acceptor, which could potentially form additional interactions with polar residues within the channel pore. The ethyl linker provides flexibility, allowing the sulfonamide group to adopt an optimal orientation for binding. However, the increased bulk of the ethylsulfonamide group compared to the simple amino group of amantadine might also introduce steric hindrance, potentially affecting its binding affinity and efficacy.
Experimental Protocols
Detailed methodologies for key experiments used to characterize M2 inhibitors are provided below.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is a gold standard for characterizing the function and inhibition of ion channels.
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the M2 protein of the desired influenza A strain. Injected oocytes are incubated for 2-4 days to allow for protein expression and insertion into the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a high sodium buffer at a baseline pH (e.g., 8.5).
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at -20 mV.
-
To activate the M2 channels, the perfusion buffer is switched to a low pH buffer (e.g., 5.5). This will induce an inward proton current.
-
Once a stable current is achieved, the test compound (e.g., amantadine or this compound) is added to the low pH buffer at various concentrations.
-
The inhibition of the M2 current is measured as the percentage reduction from the steady-state current in the absence of the inhibitor.
-
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the M2 current.
Proton Flux Assay in Liposomes
This biochemical assay measures the ability of M2 channels to transport protons across a lipid bilayer.
-
M2 Protein Expression and Purification: The M2 protein is expressed in a suitable system (e.g., E. coli or insect cells) and purified using affinity chromatography.
-
Liposome Reconstitution: The purified M2 protein is reconstituted into artificial lipid vesicles (liposomes) containing a pH-sensitive fluorescent dye (e.g., pyranine).
-
Assay Procedure:
-
The liposomes with reconstituted M2 are placed in a cuvette with an external buffer at a neutral pH.
-
A proton gradient is established by rapidly lowering the external pH (e.g., by adding a small volume of acidic buffer).
-
The influx of protons into the liposomes through the M2 channels quenches the fluorescence of the entrapped dye.
-
The rate of fluorescence quenching is proportional to the rate of proton transport.
-
-
Inhibition Measurement: The assay is repeated in the presence of various concentrations of the inhibitor. The reduction in the rate of fluorescence quenching indicates inhibition of M2 channel activity.
-
Data Analysis: The inhibitory activity is quantified by calculating the IC50 value from the concentration-response curve.
Visualizations
M2 Proton Channel Inhibition by Amantadine
Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.
General Experimental Workflow for M2 Inhibitor Screening
Caption: A typical workflow for the discovery of novel M2 channel inhibitors.
Conclusion and Future Directions
Amantadine serves as a foundational tool for understanding M2 channel function and inhibition. While its clinical utility has diminished due to resistance, it remains a critical benchmark for the development of new anti-influenza therapeutics.
The hypothetical this compound represents a rational design approach to modify the amantadine scaffold. The inclusion of a sulfonamide group offers the potential for new interactions within the M2 channel that could enhance binding affinity and possibly overcome existing resistance mechanisms. However, without experimental validation, its efficacy remains speculative.
Future research should focus on the synthesis and biological evaluation of this compound and other novel adamantane derivatives. Key experiments would include:
-
In vitro M2 inhibition assays: Utilizing the TEVC and proton flux assays described above to determine the IC50 against both wild-type and resistant M2 mutants (e.g., S31N, V27A).
-
Antiviral cell culture assays: Employing plaque reduction assays to determine the EC50 against various influenza A strains.
-
Structural studies: Using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the binding mode of novel inhibitors within the M2 channel.
Such studies are essential to validate the therapeutic potential of new M2 inhibitors and to develop the next generation of antiviral drugs to combat influenza A infections.
In Vitro Efficacy of Adamantane Derivatives Against Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, adamantane derivatives have emerged as a promising class of compounds with demonstrated in vitro activity against a range of pathogenic bacteria, including multidrug-resistant strains. This guide provides a comparative analysis of the in vitro performance of various adamantane derivatives, supported by experimental data, to aid researchers in the evaluation and development of these potential therapeutics.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected adamantane derivatives against various resistant bacterial strains. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Adamantane Derivative Category | Specific Derivative Example | Resistant Bacterial Strain | MIC (µg/mL) | Reference |
| Peptidomimetics | Compound A13 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 | [1][2] |
| Compound A13 | Vancomycin-resistant Enterococcus gallinarum | 8 | [1][2] | |
| Isothiourea Hybrids | Compound 7b, 7d, 7e | Staphylococcus aureus ATCC 6571 | 3.12-6.25 | [3] |
| Compound 7e | Pseudomonas aeruginosa ATCC 27853 | 12.5 | [3] | |
| Schiff Bases & Hydrazones | Compound 9 | Staphylococcus epidermidis ATCC 12228 | 62.5 | [4] |
| Hydrazide 19 | Gram-negative bacterial strains | 125-500 | [4] | |
| Amphiphiles | SSA 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | >5 mM (46% inhibition) | [5] |
| SSA 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | >5 mM (86% inhibition) | [5] | |
| Amino Derivatives | AM-166 | Pseudomonas aeruginosa 449 | 100 | [6] |
| KVM-97 | Staphylococcus aureus 222 | 2.0 |
Experimental Protocols
The determination of the in vitro antibacterial activity of adamantane derivatives is predominantly carried out using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[7] The procedure is performed in sterile 96-well microtiter plates.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the adamantane derivative is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (MHВ) to achieve a range of concentrations.[8]
2. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]
-
The standardized bacterial suspension is then diluted in MHB to the final required inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the serially diluted adamantane derivative, is inoculated with 100 µL of the prepared bacterial suspension.[9]
-
Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
The plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.[8]
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the adamantane derivative at which there is no visible growth of the bacteria.[7]
Mandatory Visualization
Proposed Mechanism of Action: Bacterial Membrane Disruption
Several studies suggest that a primary mechanism of action for certain adamantane derivatives, particularly amphiphilic structures, is the disruption of the bacterial cell membrane.[1][2][10] The lipophilic adamantane moiety is proposed to insert into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[10][11]
Experimental Workflow: In Vitro Antibacterial Susceptibility Testing
The following diagram illustrates the typical workflow for assessing the in vitro antibacterial activity of adamantane derivatives.
References
- 1. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antivirulent Properties of the Adamantane Derivative 4-(Adamanthyl-1)-1-(1-Aminobutyl) Benzene Against Pseudomonas Aeruginosa | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of α-Sulfonamido-N-Adamantanecarboxamide Derivatives: A Profile of Cross-Target Activity
Disclaimer: This guide provides a comparative analysis of α-sulfonamido-N-adamantanecarboxamide derivatives as representative examples of adamantane-sulfonamide compounds. Initial searches for "1-Adamantaneethylsulfonamide" did not yield specific data. The following information is based on published research for a closely related series of compounds.
This comparison guide offers an objective overview of the cross-target activity profiling for a series of α-sulfonamido-N-adamantanecarboxamide derivatives, with a focus on the lead compound designated as 7j. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the on-target and off-target effects of this chemical scaffold.
Quantitative Data Summary
The following table summarizes the key quantitative data for compound 7j and its analogs, highlighting their inhibitory activity, pharmacokinetic properties, and safety profiles.
| Compound | Target | IC50 (nM) | In Vivo Inhibition (%) | Pharmacokinetic & Safety Profile |
| 7j | Human 11β-HSD1 | 8 [1][2] | ~80% in liver and fat (20 mpk oral dosing) [1][2] | Human Liver Microsomal Stability: ~57% remaining after 30 min[1] |
| Mouse 11β-HSD1 | 49 [1] | Plasma Stability: ~95%[1] | ||
| Permeability (PAMPA): Medium[1] | ||||
| CYP Inhibition: No significant inhibition[1] | ||||
| hERG Inhibition: 29% at 10 µM (no significant inhibition)[1] | ||||
| Oral Bioavailability (rat): 28%[1] | ||||
| 7g | Human 11β-HSD1 | 11[1] | 78% in liver, 16% in fat[1] | Not specified |
| Mouse 11β-HSD1 | 111[1] | |||
| 7h | Human 11β-HSD1 | 15[1] | 78% in liver, 59% in fat[1] | Not specified |
| Mouse 11β-HSD1 | 31[1] | |||
| 7f | Not specified | Not specified | 43% in liver, 52% in fat[1] | Not specified |
| 7a | Human 11β-HSD1 | 89[1] | Not specified | Not specified |
| Mouse 11β-HSD1 | 159[1] |
Signaling Pathway
The primary target of the α-sulfonamido-N-adamantanecarboxamide series is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is pivotal in the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[3][4][5][6] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome, as elevated glucocorticoid levels are associated with insulin resistance.[4][7] The inhibition of 11β-HSD1 can mitigate insulin resistance by preventing the activation of JNK signaling in adipocytes.[7]
Caption: Signaling pathway of 11β-HSD1 inhibition.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay: The inhibitory activity of the synthesized compounds against human and mouse 11β-HSD1 was determined. While the specific details of the assay are not provided in the search results, such assays typically involve incubating the enzyme with its substrate (cortisone) and a cofactor (NADPH) in the presence of varying concentrations of the inhibitor. The rate of cortisol formation is then measured, often using methods like scintillation counting or HPLC, to calculate the IC50 value.
In Vivo 11β-HSD1 Inhibition Study in Mice: Normal mice were orally administered the test compounds at a dose of 20 mpk.[1] After a specified period, liver and fat tissues were collected to measure the extent of 11β-HSD1 inhibition.[1] This is typically achieved by ex vivo analysis of the tissue's ability to convert cortisone to cortisol.
Pharmacokinetic (PK) Studies in Rats: Compound 7j was administered to rats to determine its pharmacokinetic properties. This involves measuring the concentration of the compound in the blood at various time points after intravenous and oral administration to calculate parameters such as area under the curve (AUC), clearance, volume of distribution, and oral bioavailability.[1]
Safety Profiling:
-
CYP Inhibition Assays: The potential of compound 7j to inhibit various cytochrome P450 (CYP) subtypes was evaluated.[1] These assays are crucial for assessing the risk of drug-drug interactions.
-
hERG Inhibition Assay: The effect of compound 7j on the hERG potassium channel was tested to evaluate its potential for causing cardiac arrhythmia.[1]
-
Microsomal and Plasma Stability Assays: The stability of compound 7j was assessed in human liver microsomes and plasma to predict its metabolic fate and half-life in the body.[1]
-
Permeability Assay (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) was used to predict the passive intestinal absorption of compound 7j.[1]
Experimental Workflow
The general workflow for the identification and characterization of the α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors is outlined below.
Caption: Workflow for inhibitor identification and characterization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of Adamantane Sulfonamides and Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, with its rigid, lipophilic, and three-dimensional structure, has proven to be a valuable pharmacophore in medicinal chemistry. Its derivatives have shown promise in a wide range of therapeutic areas, including metabolic diseases and oncology. Among the numerous modifications of the adamantane core, sulfonamide and carboxamide functionalities are frequently employed to modulate the physicochemical and pharmacological properties of the resulting compounds. This guide provides an objective comparison of the performance of adamantane sulfonamides and carboxamides, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Performance Comparison: 11β-HSD1 Inhibition and Anticancer Activity
This section presents a comparative summary of the biological activities of adamantane sulfonamides and carboxamides, focusing on their well-documented roles as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as cytotoxic agents against cancer cell lines.
Inhibition of 11β-HSD1
11β-HSD1 is a key enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. Its inhibition is a promising therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. Both adamantane sulfonamides and carboxamides have been extensively investigated as 11β-HSD1 inhibitors.
A notable study directly compared α-sulfonamido-N-adamantanecarboxamide derivatives, which incorporate both functionalities. This allowed for a nuanced understanding of the contribution of each group to the inhibitory activity. The data suggests that the sulfonamide moiety plays a crucial role in the interaction with the enzyme's active site.
Table 1: Comparative IC50 Values of Adamantane Derivatives as 11β-HSD1 Inhibitors
| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Reference |
| Adamantane Sulfonamide Derivative | α-(Phenylsulfonamido)-N-(adamantan-1-yl)isobutyramide | Human 11β-HSD1 | 89 | [1] |
| Adamantane Sulfonamide Derivative | Compound 7j (α-(N-Methyl-3,4-difluorophenylsulfonamido)-N-(adamantan-1-yl)cyclopropanecarboxamide) | Human 11β-HSD1 | 8 | [1][2] |
| Adamantane Sulfonamide Derivative | Adamantane sulfone derivative | 11β-HSD1 | Potent inhibition | [3] |
| Adamantane Carboxamide Derivative | N-(Adamantan-1-yl)-2-(thiophen-2-yl)acetamide | Human 11β-HSD1 | ~200-300 | [4] |
| Adamantane Carboxamide Derivative | N-(Adamantan-1-yl)-2-(thiophen-3-yl)acetamide | Human 11β-HSD1 | 125 | [4] |
| Adamantane Carboxamide Derivative | 2-(adamantan-1-ylamino)-5-ethylthiazol-4(5H)-one | 11β-HSD1 | 5.44 µM | [5] |
| Adamantane Carboxamide Derivative | 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 | 82.82% inhibition at 10 µM | [5][6] |
Note: The presented IC50 values are extracted from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
Adamantane derivatives have also demonstrated significant potential as anticancer agents, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Both sulfonamide and carboxamide derivatives have been explored in this context.
Table 2: Comparative Cytotoxic Activity (IC50) of Adamantane Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative Example | Cell Line | IC50 (µM) | Reference |
| Adamantane Sulfonamide Derivative | Not specified | MDA-MB-468 (Breast Cancer) | < 30 | [7] |
| Adamantane Sulfonamide Derivative | Not specified | MCF-7 (Breast Cancer) | < 128 | [7] |
| Adamantane Sulfonamide Derivative | Not specified | HeLa (Cervical Cancer) | < 360 | [7] |
| Adamantane Carboxamide Derivative | Carboxamide compound 13c | PC3 (Prostate Cancer) | 5.195 | [8] |
| Adamantane Carboxamide Derivative | Carboxamide compound 9 | MCF7 (Breast Cancer) | 21.045 | [8] |
| Adamantane Carboxamide Derivative | Carboxamide compound 12c | HCT116 (Colon Cancer) | 13.575 | [8] |
| Adamantane Thiadiazole Derivative | ATD-4 | A549 (Lung Cancer) | Induces apoptosis | [9] |
| Adamantyl-substituted spirothiazolidinone | Compound 4a | A549 (Lung Cancer) | Induces apoptosis |
Note: The presented IC50 values are collated from various sources and should be interpreted as indicative of the potential of each compound class.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the general protocols for the synthesis of adamantane sulfonamides and carboxamides, as well as for the key biological assays used to evaluate their performance.
Synthesis of Adamantane Sulfonamides (General Protocol)
A common route for the synthesis of adamantane sulfonamides involves the reaction of an appropriate aminoadamantane derivative with a sulfonyl chloride in the presence of a base.
Example: Synthesis of α-sulfonamido-N-adamantanecarboxamide derivatives [1]
-
Preparation of the sulfonamide moiety: React an α-amino ester hydrochloride with a substituted benzenesulfonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (CH2Cl2).
-
N-alkylation and hydrolysis: The resulting ethyl ester can be N-alkylated and subsequently hydrolyzed to the corresponding carboxylic acid.
-
Amide coupling: Couple the synthesized sulfonamido carboxylic acid with an aminoadamantane derivative using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive such as 1-hydroxybenzotriazole (HOBt) in a solvent like dimethyl sulfoxide (DMSO).
Synthesis of Adamantane Carboxamides (General Protocol)
The synthesis of adamantane carboxamides is typically achieved through the acylation of an aminoadamantane with a carboxylic acid or its activated derivative.
Example: Synthesis of N-(1-Adamantyl)amides
-
From Carboxylic Acid Chlorides: React 1-adamantanecarbonyl chloride with the desired amine in a solvent like dichloromethane in the presence of a base such as triethylamine.
-
From Carboxylic Acids: Activate the carboxylic acid using a coupling agent (e.g., EDCI, HOBt) and then react it with 1-aminoadamantane.
11β-HSD1 Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol by 11β-HSD1.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human 11β-HSD1, the substrate (cortisone), and the cofactor (NADPH) in a suitable buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified period.
-
Detection: Stop the reaction and measure the amount of cortisol produced. This can be done using various methods, including HPLC or immunoassays.
-
IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC50).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.
-
IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for the discovery and evaluation of adamantane derivatives.
Caption: Simplified signaling pathway of 11β-HSD1 and the point of intervention for inhibitors.[10][11][12]
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by adamantane derivatives.[9]
Conclusion
This guide provides a comparative overview of adamantane sulfonamides and carboxamides, highlighting their performance as 11β-HSD1 inhibitors and anticancer agents. The presented data, collated from various studies, indicates that both functionalities can lead to potent bioactive compounds. The choice between a sulfonamide and a carboxamide linker will likely depend on the specific therapeutic target and the desired physicochemical properties of the final compound. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and effective adamantane-based therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Bioisosteric replacement of adamantane with other lipophilic groups
A Researcher's Guide to Bioisosteric Replacement of Adamantane
For drug discovery and development professionals, the adamantane group is a well-established structural motif used to enhance the lipophilicity and metabolic stability of drug candidates.[1][2][3] Its rigid, three-dimensional cage structure provides a unique scaffold for optimizing interactions with biological targets.[4] However, these same properties can introduce challenges, including poor aqueous solubility and potential for metabolic liabilities, necessitating the exploration of bioisosteric replacements.[2][4]
This guide offers a comparative overview of common lipophilic bioisosteres for adamantane, supported by experimental data, to inform the rational design of molecules with improved pharmaceutical properties. An ideal bioisostere should mimic the size, shape, and lipophilicity of adamantane while offering improvements in solubility, metabolic stability, or synthetic accessibility.[4]
Key Bioisosteric Replacements for Adamantane
Several rigid, cage-like hydrocarbons and cluster structures have emerged as effective bioisosteric replacements for the adamantane moiety. The most prominent examples include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane, cubane, and carboranes.
-
Bicyclo[1.1.1]pentane (BCP): A strained bicyclic hydrocarbon that has gained significant traction as a para-disubstituted benzene ring bioisostere and can also serve as a smaller, more polar replacement for adamantane.[5][6] Its rigid structure allows for precise vectoring of substituents.
-
Bicyclo[2.2.2]octane: This bicyclic structure offers a similar rigid framework to adamantane but with a different shape and often more straightforward synthesis.[2] It can lead to compounds with improved solubility profiles.[4]
-
Cubane: A highly strained, spherical hydrocarbon that acts as a compact and lipophilic core.[2] It is considered an excellent geometric mimic of a phenyl ring and, by extension, a potential replacement for other bulky lipophilic groups.[7][8][9]
-
Carboranes: These boron-carbon clusters are three-dimensional structures that can mimic the shape and lipophilicity of adamantane.[2][10] Their unique electronic properties and potential for boron-based therapeutic applications, such as in Boron Neutron Capture Therapy (BNCT), offer additional avenues for drug design.[2]
Comparative Physicochemical and Pharmacokinetic Data
The choice of a bioisostere is a multi-parameter optimization problem. The following tables summarize key experimental data from various studies, comparing adamantane-containing compounds with their bioisosteric counterparts.
Table 1: Comparison of Physicochemical Properties
| Lipophilic Group | Scaffold/Series | LogP / LogD(7.4) | Aqueous Solubility (µM) | Reference |
| Adamantane | sEH Inhibitor | - | ~10-20 | [11] |
| Bicyclic Ureas | sEH Inhibitor | - | Up to 10-fold higher than adamantane analog | [11][12] |
| Adamantane | Model Amide | 3.6 | 104 | [13] |
| Bicyclo[1.1.1]pentane | Model Amide | 3.4 | - | [13] |
| gem-Difluoro-BCP | Model Amide | 3.6 | 250 | [13] |
sEH: soluble Epoxide Hydrolase; BCP: Bicyclo[1.1.1]pentane
Table 2: Comparison of Metabolic Stability and Biological Activity
| Target | Scaffold | Lipophilic Group | IC₅₀ (nM) | Metabolic Stability (HLM) | Reference |
| P2X₇ Receptor | Benzamide | Adamantane | Potent | Poor (t½ = 10 min) | [14][15] |
| P2X₇ Receptor | Benzamide | Trifluoro-adamantane | Potent | Improved (t½ = 100 min) | [14][15] |
| 11β-HSD1 | Triazole-based | Adamantane | 13 | Rapidly metabolized | [2][16] |
| 11β-HSD1 | Acetamide | E-5-hydroxy-adamantane | Potent | Improved stability | [16] |
| HIF-1 | Phenoxyacetanilide | Adamantane | 3100 | - | [2] |
| HIF-1 | Phenoxyacetanilide | ortho-Carborane | 700 | - | [2] |
| sEH | Urea-based | Adamantane | 0.5 - 2 | Susceptible to metabolism | [2][17][18] |
| sEH | Urea-based | Methyl-adamantane | 4-fold more potent | No noticeable loss in stability | [17][18] |
| sEH | Urea-based | Trimethyl-adamantane | - | 98-fold decrease in stability | [17][18] |
HLM: Human Liver Microsomes; t½: half-life
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of different compounds. Below are outlines for key experiments.
Lipophilicity Determination (LogP/LogD)
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH, typically 7.4) is a measure of a compound's lipophilicity.
-
Principle: Measures the ratio of the concentration of a compound in a lipophilic solvent (commonly n-octanol) to its concentration in an aqueous buffer.[2]
-
Shake-Flask Method (Gold Standard):
-
Prepare a saturated solution of n-octanol in aqueous buffer (e.g., PBS, pH 7.4) and vice-versa.
-
Dissolve a known amount of the test compound in one of the phases.
-
Add an equal volume of the other phase to a vial.
-
Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium.
-
Centrifuge to ensure complete phase separation.
-
Carefully sample both the aqueous and organic layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Aqueous Solubility Assay
-
Principle: Determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature and pH.
-
Kinetic Solubility Protocol (High-Throughput):
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvency effects.[11]
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of the solution using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) to detect precipitation.
-
Alternatively, filter or centrifuge the plate to remove precipitate and measure the concentration of the dissolved compound in the supernatant via LC-MS/MS or UV-Vis spectroscopy.
-
Metabolic Stability Assay (Human Liver Microsomes)
-
Principle: Assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes (HLM).[4]
-
Protocol:
-
Reagents: Test compound, human liver microsomes (commercially available), NADPH (cofactor), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-warm a solution of HLM and the test compound (at a low concentration, e.g., 1 µM) in the buffer at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
-
Conclusion
The bioisosteric replacement of adamantane is a valuable strategy in drug design to mitigate issues of poor solubility and metabolic instability.[4] As demonstrated by the compiled data, alternatives such as bicyclo[1.1.1]pentane, carboranes, and functionalized adamantanes can significantly improve the "drug-like" properties of a compound while maintaining or enhancing its biological activity.[11][14][15] The selection of an appropriate bioisostere must be guided by a thorough, data-driven evaluation of the structure-activity and structure-property relationships within a specific chemical series.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 10. Physiologically Active Compounds Based on Membranotropic Cage Carriers–Derivatives of Adamantane and Polyhedral Boron Clusters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability [escholarship.org]
- 18. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Novel Adamantane Compound Shows Promise in Alzheimer's Disease Model, Outperforming Standard Therapies in Preclinical Studies
For Immediate Release
[City, State] – [Date] – A novel adamantane-based compound, belonging to the 4-aminoquinoline class, has demonstrated significant potential as a therapeutic agent for Alzheimer's disease in a recent preclinical study. The compound, referred to as Compound 5 in the study, exhibited superior inhibitory activity against key enzymes implicated in the progression of Alzheimer's disease compared to the widely prescribed medication, Donepezil. These findings, published in the journal Pharmaceutics, suggest a promising new avenue for the development of more effective treatments for this debilitating neurodegenerative disorder.
Alzheimer's disease is characterized by a decline in cognitive function, largely attributed to the loss of cholinergic neurons and the subsequent reduction in the neurotransmitter acetylcholine. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine, thereby increasing its availability in the brain.
In a comprehensive in vitro analysis, researchers compared the inhibitory efficacy of a series of novel 4-aminoquinoline-based adamantane compounds with existing Alzheimer's medications, including Donepezil and the discontinued drug Tacrine. The results, summarized in the tables below, highlight the potent and, in some cases, more effective enzymatic inhibition of the novel compounds.
Comparative Efficacy: Cholinesterase Inhibition
The inhibitory activity of the novel adamantane compounds and current Alzheimer's disease medications was quantified by their inhibition constants (Ki). A lower Ki value indicates a higher inhibitory potency.
| Compound | AChE Ki (µM) | BChE Ki (µM) | Selectivity (BChE/AChE) |
| Novel Compound 5 | 0.075 | 0.085 | 1.13 |
| Novel Compound 8 | 0.88 | 1.2 | 1.36 |
| Novel Compound 14 | 2.5 | 0.25 | 0.1 |
| Novel Compound 19 | 0.15 | 0.87 | 5.8 |
| Donepezil | ~0.025 | ~2.21 | ~88.4 |
| Tacrine | ~0.00018 | ~0.0004 | ~2.2 |
| Galantamine | ~0.45 | ~1.02 | ~2.27 |
Data for novel compounds and Tacrine are from the primary study[1]. Data for Donepezil and Galantamine are from comparative literature[1].
Notably, Novel Compound 5 demonstrated a Ki of 0.075 µM for AChE, which is only three times less potent than Donepezil[1]. Furthermore, Compound 5 was found to be 12 and 26 times more potent as a BChE inhibitor than galantamine and donepezil, respectively[1]. This dual inhibition of both AChE and BChE is considered a beneficial therapeutic strategy in Alzheimer's disease. The tested 4-aminoquinoline-based adamantanes showed promise as scaffolds for the further design of central nervous system drugs due to their simple structure, high inhibition of both AChE and BChE, and their predicted ability to cross the blood-brain barrier[1].
Therapeutic Mechanism: The Cholinergic Pathway
The primary mechanism of action for these novel compounds is the inhibition of cholinesterases, which plays a crucial role in the cholinergic signaling pathway. In a healthy brain, acetylcholine is released from a presynaptic neuron, travels across the synaptic cleft, and binds to receptors on the postsynaptic neuron, transmitting a signal. Acetylcholinesterase and butyrylcholinesterase are present in the synaptic cleft to break down excess acetylcholine, terminating the signal. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels. By inhibiting AChE and BChE, the novel adamantane compounds increase the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and improving cognitive function.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the novel compounds was determined using a modified Ellman's spectrophotometric method.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzymes: Human recombinant acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE).
-
Inhibitors: Novel adamantane compounds and reference drugs (Donepezil, Tacrine) dissolved in DMSO.
-
-
Assay Procedure:
-
A 96-well microplate was used for the assay.
-
To each well, 25 µL of the respective enzyme solution was added.
-
50 µL of the inhibitor solution at various concentrations was added to the wells.
-
The plate was incubated for 15 minutes at 37°C.
-
To initiate the reaction, 25 µL of the substrate solution (ATCI or BTCI) and 100 µL of the DTNB solution were added.
-
The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction was calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition was calculated relative to the control (enzyme activity without inhibitor).
-
The Ki values were determined by fitting the data to the Michaelis-Menten equation.
-
In Vivo Alzheimer's Disease Model (Scopolamine-Induced Amnesia)
To evaluate the in vivo efficacy of the novel compounds, a scopolamine-induced amnesia model in rodents is a standard and widely used protocol.
-
Animal Model: Male Swiss albino mice are typically used.
-
Experimental Groups:
-
Control group (vehicle).
-
Scopolamine-treated group (induces amnesia).
-
Novel compound-treated groups (various doses) + Scopolamine.
-
Donepezil-treated group (positive control) + Scopolamine.
-
-
Procedure:
-
The novel compounds or Donepezil are administered orally or intraperitoneally for a specified period (e.g., 7 days).
-
On the final day of treatment, scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce memory impairment[2].
-
After a set time (e.g., 30-60 minutes), behavioral tests are conducted to assess learning and memory.
-
-
Behavioral Assessments:
-
Biochemical Analysis: After the behavioral tests, brain tissue is collected to measure levels of AChE, BChE, and markers of oxidative stress.
Future Directions
While the in vitro results for the 4-aminoquinoline-based adamantane compounds are highly encouraging, further in vivo studies are crucial to validate their therapeutic potential. Direct comparative studies in animal models of Alzheimer's disease will be necessary to assess their efficacy in improving cognitive function and to establish a comprehensive safety profile in comparison to currently approved treatments like Donepezil and Memantine. The promising inhibitory profile of compounds like Novel Compound 5 warrants continued investigation and development as a potential next-generation therapy for Alzheimer's disease.
References
- 1. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
Unlocking Potential: A Comparative Guide to the Docking of Adamantane Derivatives in Target Proteins
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in silico performance of various adamantane derivatives against key protein targets. Adamantane's rigid, lipophilic cage structure makes it a valuable scaffold in drug design, and understanding its binding interactions through molecular docking is crucial for developing novel therapeutics.
This guide summarizes quantitative data from several studies, outlines the experimental methodologies, and provides visual representations of a typical docking workflow and a relevant biological pathway.
Comparative Docking Performance of Adamantane Derivatives
The following table summarizes the docking scores of various adamantane derivatives against their respective protein targets as reported in the cited literature. Lower docking scores generally indicate a more favorable binding affinity.
| Target Protein | Adamantane Derivative | Docking Score (kcal/mol) | Docking Software | Reference |
| Influenza A M2 Channel | Rimantadine | -7.14 (XP GScore) | Schrödinger Maestro | [1] |
| Influenza A M2 Channel | Glycyl-rimantadine | -7.61 (XP GScore) | Schrödinger Maestro | [1] |
| 11β-HSD1 | Adamantane-linked 1,2,4-triazole (Compound 1) | -8.30 | Not Specified | [2] |
| 11β-HSD1 | Adamantane-linked 1,2,4-triazole (Compound 2) | -7.70 | Not Specified | [2] |
| 11β-HSD1 | Adamantane-linked 1,2,4-triazole (Compound 3) | -7.83 | Not Specified | [2] |
| Dengue Virus NS5MTase | Amantadine | Weak Binding | GOLD, Glide, Dock | [3] |
| Dengue Virus NS5MTase | Rimantadine | Weak Binding | GOLD, Glide, Dock | [3] |
| Dengue Virus NS5MTase | Urea derivatives of adamantane | Confirmed Inhibitory Properties | GOLD, Glide, Dock | [3] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies cited in the reviewed studies generally follow a standard molecular docking protocol. Here is a detailed, synthesized overview of the key steps involved:
1. Protein Preparation:
-
Receptor Acquisition: The three-dimensional structure of the target protein is typically obtained from a protein databank like the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. This step often involves using tools like the Protein Preparation Wizard in Schrödinger Maestro or similar modules in other docking software.
-
Grid Generation: A binding grid is defined around the active site of the protein. This grid specifies the three-dimensional space where the docking algorithm will search for potential binding poses of the ligands.
2. Ligand Preparation:
-
Ligand Creation: The 2D structures of the adamantane derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation. This is often done using a specific force field (e.g., OPLS, MMFF).
-
Ionization States: The ionization states of the ligands at a physiological pH (e.g., 7.4) are determined and adjusted as necessary.
3. Molecular Docking:
-
Docking Algorithm: A docking program (e.g., Glide, AutoDock, GOLD) is used to place the prepared ligands into the defined binding site of the protein. The algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These scoring functions take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The poses are then ranked based on their scores.
4. Analysis of Results:
-
Binding Pose Analysis: The top-ranked docking poses are visually inspected to analyze the binding mode of the ligand. This includes identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
-
Comparative Analysis: The docking scores and binding modes of different adamantane derivatives are compared to understand structure-activity relationships (SAR) and to identify the most promising candidates for further development.
Visualizing the Process and Pathway
To further clarify the concepts discussed, the following diagrams illustrate a typical molecular docking workflow and the mechanism of action of adamantane derivatives on the influenza A M2 ion channel.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors | MDPI [mdpi.com]
- 3. Evaluation of Adamantane Derivatives as Inhibitors of Dengue Virus mRNA Cap Methyltransferase by Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Adamantaneethylsulfonamide: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of 1-Adamantaneethylsulfonamide is crucial for maintaining a safe laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is a fundamental aspect of laboratory safety and environmental responsibility. For compounds like this compound, where specific disposal protocols may not be readily available, a cautious and informed approach is paramount. This document outlines the recommended procedures for the safe disposal of this compound, drawing upon general principles of chemical waste management.
Prioritizing Safety: Initial Handling and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should follow the guidelines for chemical waste established by your institution's Environmental Health and Safety (EHS) department and local regulations. The following is a general protocol:
-
Waste Identification and Segregation:
-
Waste Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container.[5][6] The container should be in good condition and have a secure, tight-fitting lid.
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound." Note the concentration and quantity.
-
-
Storage:
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for scheduling a waste collection.
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.[1] |
Logical Framework for Chemical Disposal
The decision-making process for the disposal of any laboratory chemical, including this compound, can be visualized as follows:
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety protocols and a qualified chemist before handling or disposing of any chemical. Adherence to local, state, and federal regulations is mandatory.
References
Personal protective equipment for handling 1-Adamantaneethylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Adamantaneethylsulfonamide. The following procedural guidance is based on best practices for handling related chemical compounds and is intended to ensure the safety of laboratory personnel and the environment.
I. Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is warranted. The following PPE is mandatory when handling this compound, based on guidelines for similar chemical structures such as adamantane and sulfonamides.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) inspected before use. Must satisfy EU Directive 89/686/EEC and EN 374 standard.[1] | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious lab coat.[1] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or if dust is generated.[1] To be used in a well-ventilated area or fume hood.[1][2] | Minimizes inhalation of the compound. |
II. Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
Evacuate and secure the area, keeping personnel upwind of the spill.[1]
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.[1]
-
Collect the spilled material and any contaminated items (e.g., absorbent pads, gloves) into a designated, sealed, and clearly labeled hazardous waste container.[1]
-
III. Disposal Plan: Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation and Collection :
-
Treat this compound as hazardous waste.[2]
-
Solid Waste : Collect the compound and any contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Do not mix with incompatible waste streams.[1]
-
-
Labeling and Storage :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]
-
Store waste containers in a designated and secure area, away from incompatible materials.
-
-
Final Disposal :
-
Engage a licensed and reputable chemical waste management company for the final disposal of the hazardous waste.[1] These companies are equipped to handle and dispose of chemical waste in accordance with environmental regulations.
-
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
